Bicyclo[2.2.1]heptane-2,2-dimethanol
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
[2-(hydroxymethyl)-2-bicyclo[2.2.1]heptanyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h7-8,10-11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGXKKPWZFFCHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60934998 | |
| Record name | (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15449-66-8 | |
| Record name | Bicyclo[2.2.1]heptane-2,2-dimethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15449-66-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)heptane-2,2-dimethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015449668 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Bicyclo[2.2.1]heptane-2,2-diyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60934998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]heptane-2,2-dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Bicyclo[2.2.1]heptane-2,2-dimethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]heptane-2,2-dimethanol, a geminal diol derivative of the rigid norbornane scaffold, represents a valuable building block in medicinal chemistry and materials science. Its unique three-dimensional structure and the presence of two primary hydroxyl groups offer opportunities for the synthesis of novel carbocyclic nucleoside analogues, polymeric materials, and chiral ligands. This technical guide provides a comprehensive overview of the synthetic routes to this compound, with a focus on detailed experimental protocols and quantitative data.
Synthetic Strategy Overview
The most direct and viable synthetic pathway to this compound commences with the readily available starting material, norcamphor (Bicyclo[2.2.1]heptan-2-one). The overall transformation involves a two-step sequence:
-
Formylation of Norcamphor: Introduction of a formyl group at the C2 position to yield bicyclo[2.2.1]heptane-2-carboxaldehyde.
-
Crossed Cannizzaro-Tishchenko Reaction: Reaction of the intermediate aldehyde with formaldehyde in the presence of a base to afford the target diol.
This strategy leverages well-established organic reactions to construct the desired geminal diol functionality on the bicyclic framework.
Figure 1: Overall synthetic scheme for this compound.
Experimental Protocols
Step 1: Synthesis of Bicyclo[2.2.1]heptane-2-carboxaldehyde
The formylation of norcamphor to produce bicyclo[2.2.1]heptane-2-carboxaldehyde is a critical first step. While various methods for α-formylation of ketones exist, a common approach involves the use of a formylating agent such as ethyl formate in the presence of a strong base.
Methodology:
-
Reaction Setup: A solution of norcamphor in a suitable aprotic solvent (e.g., diethyl ether, tetrahydrofuran) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: A strong base, such as sodium hydride or sodium ethoxide, is carefully added to the solution.
-
Formylating Agent Addition: Ethyl formate is added dropwise to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, the reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure bicyclo[2.2.1]heptane-2-carboxaldehyde.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | Norcamphor |
| Reagents | Sodium ethoxide, Ethyl formate |
| Solvent | Tetrahydrofuran |
| Reaction Temperature | 0 °C to 25 °C |
| Reaction Time | 12-24 hours |
| Yield | 60-70% (estimated) |
Step 2: Synthesis of this compound
The conversion of bicyclo[2.2.1]heptane-2-carboxaldehyde to the target diol is achieved through a crossed Cannizzaro-Tishchenko reaction with formaldehyde. In this reaction, formaldehyde acts as both the hydride donor and the source of the second hydroxymethyl group.
Methodology:
This procedure is adapted from the synthesis of the analogous 5-norbornene-2,2-dimethanol.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of bicyclo[2.2.1]heptane-2-carboxaldehyde, an excess of aqueous formaldehyde solution (e.g., 37 wt. % in H₂O), and a strong base such as sodium hydroxide or potassium hydroxide is prepared. A co-solvent like methanol or ethanol may be used to improve solubility.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction can be monitored by TLC or GC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and the excess base is neutralized with an acid (e.g., hydrochloric acid) until the pH is neutral.
-
Extraction: The product is extracted from the aqueous mixture using a suitable organic solvent, such as diethyl ether or ethyl acetate. The combined organic extracts are washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.
Quantitative Data (Hypothetical):
| Parameter | Value |
| Starting Material | Bicyclo[2.2.1]heptane-2-carboxaldehyde |
| Reagents | Formaldehyde, Sodium Hydroxide |
| Solvent | Methanol/Water |
| Reaction Temperature | 25-50 °C |
| Reaction Time | 6-12 hours |
| Yield | 70-80% (estimated) |
Logical Workflow for the Synthesis
The following diagram illustrates the logical progression of the synthesis, from starting materials to the final product.
Technical Guide: N-(2,4-bis-trifluoromethyl-phenyl)-phthalimide (CAS 2377-34-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and synthetic approaches related to N-(2,4-bis-trifluoromethyl-phenyl)-phthalimide (CAS Number: 2377-34-6). Due to the limited availability of specific experimental data for this compound, this guide also incorporates general information about the phthalimide chemical class to provide a broader context for research and development.
Chemical Properties
N-(2,4-bis-trifluoromethyl-phenyl)-phthalimide is a halogenated derivative of N-phenyl phthalimide. While specific, experimentally determined quantitative data for this compound is scarce in publicly available literature, the fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 2377-34-6 | ChemSrc[1] |
| Molecular Formula | C₁₆H₇F₆NO₂ | ChemSrc[1] |
| Molecular Weight | 359.22 g/mol | ChemSrc[1] |
| Melting Point | Not Available | - |
| Boiling Point | Not Available | - |
| Density | Not Available | - |
| Solubility | Not Available | - |
| Flash Point | Not Available | - |
Synthesis Protocol
A general method for the synthesis of N-phenyl phthalimide compounds involves the condensation reaction between a phthalic anhydride and an appropriate aniline derivative. The following protocol is a representative example adapted from synthetic procedures for similar compounds.[2]
Reaction: Phthalic anhydride reacts with 2,4-bis(trifluoromethyl)aniline in a suitable solvent, often with a catalyst, to yield N-(2,4-bis-trifluoromethyl-phenyl)-phthalimide.
Experimental Workflow:
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride and 2,4-bis(trifluoromethyl)aniline in a 1:1 molar ratio.
-
Solvent Addition: Add a suitable solvent, such as glacial acetic acid, to dissolve the reactants.[3]
-
Reaction Conditions: Heat the mixture to reflux (approximately 110-120°C) and maintain for several hours.[3] The reaction progress can be monitored by thin-layer chromatography.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
-
Purification: Collect the solid product by filtration and purify by recrystallization from a suitable solvent, such as ethanol.
Potential Biological Activity and Signaling Pathways
One of the key mechanisms underlying the anti-inflammatory effects of some phthalimide analogs is the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[4] Overproduction of nitric oxide (NO) is a hallmark of inflammation, and its suppression is a key therapeutic target.[4]
TLR4 Signaling Pathway Inhibition by Phthalimide Derivatives:
Lipopolysaccharide (LPS), a component of gram-negative bacteria, activates TLR4, leading to a signaling cascade that results in the production of pro-inflammatory mediators. Some phthalimide derivatives have been shown to inhibit this pathway.[4]
This inhibition leads to the downregulation of inducible nitric oxide synthase (iNOS) and subsequent reduction in NO production.[4] Furthermore, the expression of other pro-inflammatory cytokines, such as TNF-α and IL-1β, can also be suppressed.[4] The diverse biological activities of phthalimides make them an important scaffold in drug discovery.[5]
References
- 1. CAS#:2377-34-6 | N-(2,4-bis-trifluoromethyl-phenyl)-phthalimide | Chemsrc [chemsrc.com]
- 2. CN103224462A - N-phenyl phthalimide synthesis method - Google Patents [patents.google.com]
- 3. Design and Synthesis of N-phenyl Phthalimides as Potent Protoporphyrinogen Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Spectroscopic Profile of Bicyclo[2.2.1]heptane-2,2-dimethanol: A Technical Guide
Introduction
Bicyclo[2.2.1]heptane-2,2-dimethanol (CAS No. 15449-66-8) is a diol derivative of the rigid bicyclo[2.2.1]heptane (norbornane) framework. This structural motif is of significant interest in medicinal chemistry and materials science due to its conformational rigidity and well-defined stereochemistry. A thorough understanding of the spectroscopic properties of this compound is essential for its identification, characterization, and quality control in research and development settings.
Despite a comprehensive search of scientific literature and chemical databases, publicly available experimental spectral data for this compound is limited. This guide, therefore, presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from structurally analogous compounds, such as norbornane and its monosubstituted derivatives.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Predicted solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| -OH | 1.5 - 3.0 | Broad Singlet | - |
| -CH₂OH | 3.5 - 3.8 | Multiplet | J ≈ 10-12 (geminal), J ≈ 5-7 (vicinal) |
| H1, H4 (Bridgehead) | 2.2 - 2.4 | Broad Singlet/Multiplet | - |
| H3 (exo/endo) | 1.4 - 1.7 | Multiplet | - |
| H5, H6 (exo/endo) | 1.2 - 1.6 | Multiplet | - |
| H7 (syn/anti) | 1.1 - 1.5 | Multiplet | - |
¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy
Predicted solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (Quaternary) | 45 - 55 |
| -CH₂OH | 65 - 75 |
| C1, C4 (Bridgehead) | 40 - 45 |
| C3 | 30 - 35 |
| C5, C6 | 25 - 30 |
| C7 | 35 - 40 |
IR (Infrared) Spectroscopy
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| C-H Bend (CH₂) | 1440 - 1480 | Medium |
| C-O Stretch (Primary Alcohol) | 1000 - 1080 | Strong |
Mass Spectrometry (MS)
| Fragmentation Ion | Predicted m/z | Interpretation |
| [M]⁺ | 156 | Molecular Ion (likely low abundance) |
| [M-H₂O]⁺ | 138 | Loss of water |
| [M-CH₂OH]⁺ | 125 | Loss of a hydroxymethyl radical |
| [M-H₂O-C₂H₄]⁺ | 110 | Loss of water and ethylene (retro-Diels-Alder) |
| Norbornane fragments | 95, 67, etc. | Fragmentation of the bicyclic core |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 512 or more) due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
IR Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Solid/Liquid (ATR): Place a small amount of the sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., direct infusion or coupled with a gas or liquid chromatograph).
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to enhance the observation of the molecular ion.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound.
Stereochemistry of Bicyclo[2.2.1]heptane-2,2-dimethanol: A Technical Guide for Researchers
An in-depth exploration of the stereochemical properties, synthesis, and resolution of Bicyclo[2.2.1]heptane-2,2-dimethanol, a versatile chiral building block in drug discovery and asymmetric synthesis.
Introduction
This compound is a saturated bicyclic diol characterized by a rigid norbornane framework. This structural rigidity and the presence of two hydroxymethyl groups at the C2 position make it a molecule of significant interest in the field of stereochemistry. The defined spatial arrangement of its functional groups allows for its application as a chiral auxiliary and a scaffold for the synthesis of complex, stereochemically defined molecules, including pharmacologically active compounds and chiral ligands for asymmetric catalysis.[1] Understanding and controlling the stereochemistry of this molecule is paramount for its effective utilization in these advanced applications. This technical guide provides a comprehensive overview of the stereochemical aspects, synthesis of racemic mixtures, methods for chiral resolution, and analytical techniques for the stereochemical characterization of this compound.
Stereochemistry of this compound
The core of this compound's utility lies in its chirality. The bicyclic nature of the norbornane skeleton creates a conformationally restricted system with multiple stereocenters. The key chiral centers are C1 and C4, the bridgehead carbons. The substitution pattern at the C2 position with two hydroxymethyl groups does not in itself create a chiral center at C2, but the overall molecular asymmetry arises from the bicyclic framework.
This inherent chirality means that this compound exists as a pair of non-superimposable mirror images, known as enantiomers. These are designated as (1R,4S)- and (1S,4R)-Bicyclo[2.2.1]heptane-2,2-dimethanol, along with their corresponding diastereomers depending on the orientation of the substituents. The precise control over the synthesis and separation of these stereoisomers is crucial for their application in stereoselective processes.
Synthesis of Racemic this compound
The synthesis of racemic this compound is typically achieved through a two-step process starting from the Diels-Alder adduct of cyclopentadiene and a suitable dienophile, followed by reduction. A common precursor is the unsaturated analogue, Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol.
Experimental Protocol: Synthesis of Racemic Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol
Experimental Protocol: Hydrogenation of Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol
The saturation of the double bond in Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol is achieved through catalytic hydrogenation.[2]
Materials:
-
Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure reaction vessel, dissolve Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol in ethanol.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Chiral Resolution of this compound
The separation of the racemic mixture of this compound into its individual enantiomers is a critical step for its use in asymmetric synthesis. Enzymatic resolution is a powerful and widely used technique for this purpose, often employing lipases to selectively acylate one enantiomer of a diol.[3][4]
Experimental Protocol: Enzymatic Resolution via Transesterification
This protocol is a generalized procedure based on the enzymatic resolution of similar bicyclic diols.[3][4]
Materials:
-
Racemic this compound
-
Lipase (e.g., from Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PSL))
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
To a solution of racemic this compound in an anhydrous organic solvent, add the lipase.
-
Add the acyl donor to the mixture. The molar ratio of the acyl donor to the diol can be optimized to achieve approximately 50% conversion.
-
Stir the reaction mixture at a controlled temperature (e.g., 25-40 °C).
-
Monitor the progress of the reaction by chiral GC or HPLC to determine the enantiomeric excess (ee) of the remaining diol and the formed monoacetate.
-
When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Wash the enzyme with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted diol (one enantiomer) from the monoacylated product (the other enantiomer) by column chromatography on silica gel.
-
The acylated enantiomer can be deprotected by hydrolysis (e.g., with potassium carbonate in methanol) to yield the other enantiopure diol.
References
- 1. Swern Oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives: An Improved Synthesis of Bicyclo[2.2.1]hept-5-ene-2,3-dione and An Unexpected Ring-Opening Reaction [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Resolution of the diols of bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane and bicyclo[3.2.1]octane by enzymic hydrolysis, and their absolute configurations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Understanding Endo and Exo Isomerism in the Bicyclo[2.2.1]heptane System
An In-depth Technical Guide to the Endo and Exo Isomers of Bicyclo[2.2.1]heptane-2,2-dimethanol
For researchers, scientists, and professionals in drug development, a profound understanding of stereoisomerism is critical for designing molecules with specific biological activities. The rigid bicyclo[2.2.1]heptane (norbornane) scaffold is a common motif in medicinal chemistry, and the spatial arrangement of its substituents can significantly impact a compound's efficacy and safety. This guide provides a detailed exploration of the endo and exo isomers of this compound, a key intermediate in the synthesis of various bioactive molecules.
The stereochemistry of substituted bicyclo[2.2.1]heptane systems is defined by the orientation of substituents relative to the main six-membered ring. In the context of a Diels-Alder reaction used for its synthesis, the terms endo and exo describe the position of the dienophile's substituents.
-
Exo Isomer: The substituent points away from the larger, unsaturated six-membered ring.
-
Endo Isomer: The substituent points towards the larger, unsaturated six-membered ring.
This stereochemical difference, while subtle, has a profound impact on the molecule's overall shape, reactivity, and interaction with biological targets.
Synthesis of Endo and Exo this compound
The primary route to this compound involves a two-step process: a Diels-Alder reaction to form the unsaturated precursor, followed by hydrogenation.
Step 1: Diels-Alder Reaction
The synthesis typically starts with the Diels-Alder reaction between cyclopentadiene and a suitable ketene acetal, such as 2,2-bis(hydroxymethyl)ketene, to form the unsaturated precursor, Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol. The stereochemical outcome of this reaction is governed by the "endo rule," which states that the endo product is generally the kinetically favored product due to secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile. However, the exo isomer is often the thermodynamically more stable product due to reduced steric hindrance.
Step 2: Hydrogenation
The resulting mixture of endo and exo Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst, to reduce the double bond and yield the saturated this compound isomers. This step generally does not affect the endo or exo configuration at the C2 position.
Caption: Synthetic pathway for this compound.
Physicochemical and Spectroscopic Data
The differentiation between the endo and exo isomers is primarily achieved through analysis of their physical and spectroscopic properties. While specific data for this compound is not extensively published, the following table summarizes the expected properties based on known trends for related bicyclo[2.2.1]heptane derivatives.
| Property | Exo Isomer | Endo Isomer |
| Melting Point | Generally higher due to greater molecular symmetry and packing efficiency. | Generally lower. |
| Boiling Point | Typically lower. | Typically higher. |
| ¹H NMR | Protons on the substituent are more shielded and appear at a higher field (lower ppm). | Protons on the substituent are more deshielded and appear at a lower field (higher ppm). |
| ¹³C NMR | Carbon atoms of the substituent are generally more shielded. | Carbon atoms of the substituent are generally more deshielded. |
| Thermodynamic Stability | Generally more stable due to less steric hindrance. | Generally less stable. |
Experimental Protocols
The following are representative experimental protocols for the synthesis and characterization of the isomers, based on established procedures for analogous compounds.
Synthesis of Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol (Diels-Alder Reaction)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, freshly distilled cyclopentadiene (1.2 equivalents) is dissolved in a suitable solvent such as dichloromethane or toluene.
-
Addition of Dienophile: 2,2-bis(hydroxymethyl)ketene (1.0 equivalent) is added portion-wise to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the endo and exo isomers.
Synthesis of this compound (Hydrogenation)
-
Catalyst Preparation: A reaction flask is charged with the unsaturated precursor (1.0 equivalent) and a suitable solvent (e.g., ethanol or ethyl acetate). Palladium on carbon (10 mol%) is carefully added.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus) and the mixture is stirred vigorously at room temperature.
-
Monitoring and Work-up: The reaction is monitored by TLC or GC-MS until the starting material is consumed. The catalyst is then removed by filtration through a pad of Celite, and the solvent is evaporated to yield the saturated product.
Isomer Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded for each isomer. The key diagnostic signals are the chemical shifts of the hydroxymethyl protons and the C2-substituent carbons.
-
X-ray Crystallography: For unambiguous stereochemical assignment, single crystals of the separated isomers can be grown and analyzed by X-ray diffraction.
Caption: Workflow for the separation and characterization of endo and exo isomers.
Logical Relationships in Stereochemical Control
The stereochemical outcome of the Diels-Alder reaction is a critical factor determining the final ratio of endo to exo products. Understanding the interplay of kinetic and thermodynamic control is essential for optimizing the synthesis towards the desired isomer.
A Technical Guide to the Synthesis of Bicyclo[2.2.1]heptane-2,2-dimethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of bicyclo[2.2.1]heptane-2,2-dimethanol derivatives, a class of compounds with significant potential in medicinal chemistry and materials science. The rigid bicyclic scaffold of these molecules offers a unique three-dimensional structure for the development of novel therapeutic agents and functional materials. This document details key synthetic strategies, experimental protocols, and quantitative data to facilitate further research and development in this area.
Introduction to this compound Derivatives
The bicyclo[2.2.1]heptane framework, also known as the norbornane skeleton, is a valuable building block in organic synthesis. Its conformational rigidity and well-defined stereochemistry make it an attractive scaffold for the design of molecules with specific biological activities. The 2,2-dimethanol substitution provides two hydroxyl groups on the same carbon atom, offering a versatile handle for further functionalization and the construction of more complex molecular architectures, including carbocyclic nucleoside analogues.
Key Synthetic Strategies
The synthesis of functionalized this compound derivatives often commences from the commercially available bicyclo[2.2.1]hept-5-ene-2,2-dimethanol. This starting material allows for the exploitation of the double bond's reactivity to introduce various functional groups and build molecular diversity. Key synthetic transformations include epoxidation, dihydroxylation, azidation, and subsequent modifications to introduce amino and other functionalities, which are crucial for the development of nucleoside analogues.
One prominent strategy involves the preparation of aminothis compound derivatives, which serve as key intermediates for the synthesis of carbocyclic nucleoside analogues. These analogues are of significant interest in drug discovery due to their potential antiviral and anticancer activities.
Experimental Protocols
This section provides detailed experimental methodologies for the synthesis of key this compound derivatives, compiled from peer-reviewed literature.
Synthesis of (1R,4R,7S*)-7-Aminobicyclo[2.2.1]hept-5-ene-2,2-dimethanol
A notable synthesis starts from bicyclo[2.2.1]hept-5-ene-2,2-dimethanol and proceeds through a four-step sequence to yield the corresponding 7-amino derivative.[1][2] This amine is a critical building block for introducing purine and pyrimidine bases to form carbocyclic nucleoside analogues.[1][2]
Synthesis of (1R,2R,3R,4S)-3-Amino-6,6-bis(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol
Another important derivative, a functionalized amino alcohol, can be prepared from (bicyclo[2.2.1]hept-5-ene-2,2-diyl)dimethyl dibenzoate.[1][3] The synthetic route involves cis-dihydroxylation of the double bond, followed by the formation of a cyclic sulfate, nucleophilic opening with an azide, and subsequent reduction to the desired amino alcohol.[1][3]
Detailed Step-by-Step Synthesis:
A mixture of the starting bicyclo[2.2.1]heptene derivative, acetone, water, an aqueous solution of 4-methylmorpholine 4-oxide, and a catalytic amount of osmium tetroxide is stirred at room temperature.[3] The reaction progress is monitored, and upon completion, the solvent is evaporated. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water to isolate the diol product.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the key synthetic steps described in the literature.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol | (1R,4R,7S)-7-Aminobicyclo[2.2.1]hept-5-ene-2,2-dimethanol | Four-step sequence | Not specified | [1][2] |
| (Bicyclo[2.2.1]hept-5-ene-2,2-diyl)dimethyl dibenzoate | (1R,2R,3R,4S*)-3-Amino-6,6-bis(hydroxymethyl)bicyclo[2.2.1]heptan-2-ol | 1. OsO₄, 4-methylmorpholine 4-oxide, Acetone/H₂O; 2. SOCl₂, Et₃N; 3. RuCl₃, NaIO₄; 4. NaN₃; 5. H₂, Pd/C | Not specified | [1][3] |
Visualization of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the key synthetic transformations discussed in this guide.
Caption: A four-step synthesis of a key amino derivative.
Caption: Multi-step synthesis of a functionalized amino alcohol.
Conclusion
The synthesis of this compound derivatives represents a vibrant area of research with significant implications for drug discovery and materials science. The methodologies outlined in this guide provide a solid foundation for the preparation of a variety of functionalized derivatives. Further exploration of the chemical space around this scaffold is likely to yield novel compounds with valuable biological and physical properties. The detailed protocols and data presented herein are intended to serve as a practical resource for researchers in the field.
References
Thermodynamic Properties of Bicycloheptane Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of bicycloheptane and its derivatives. Bicyclo[2.2.1]heptane, commonly known as norbornane, and its related structures are of significant interest in medicinal chemistry and materials science due to their rigid, three-dimensional frameworks. Understanding their thermodynamic characteristics is crucial for predicting their stability, reactivity, and behavior in various systems, which is essential for rational drug design and the development of novel materials.
Core Thermodynamic Data
The following tables summarize key experimental thermodynamic data for bicyclo[2.2.1]heptane (norbornane) and several of its derivatives. These values have been compiled from various sources, including the NIST Chemistry WebBook.
Table 1: Enthalpy of Formation and Combustion of Bicycloheptane Compounds
| Compound | Formula | State | ΔfH°(liquid) (kJ/mol) | ΔcH°(liquid) (kJ/mol) | Reference |
| Bicyclo[2.2.1]heptane (Norbornane) | C₇H₁₂ | solid | - | - | - |
| exo-2-Methylbicyclo[2.2.1]heptane | C₈H₁₄ | liquid | -122.5 ± 1.2 | -5026.4 ± 1.1 | Kozina, 1976 |
| Bicyclo[2.2.1]hept-2-ene | C₇H₁₀ | solid | - | - | - |
Table 2: Entropy and Heat Capacity of Bicycloheptane Compounds
| Compound | Formula | State | S°(liquid) (J/mol·K) | Cp(liquid) (J/mol·K) at 298.15 K | Reference |
| exo-2-Methylbicyclo[2.2.1]heptane | C₈H₁₄ | liquid | 246.2 | 185.8 | Seregin, Goroshko, et al., 1964 |
Experimental Protocols
The determination of the thermodynamic properties of bicycloheptane compounds relies on precise calorimetric techniques. The following sections outline the general methodologies employed for these measurements.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of combustion is determined using a bomb calorimeter. This technique measures the heat released when a substance is completely burned in a constant-volume, high-pressure oxygen environment.
General Procedure:
-
Sample Preparation: A precisely weighed sample of the bicycloheptane compound (typically in pellet form for solids) is placed in a sample holder within the calorimeter's bomb. A fuse wire is positioned to ensure ignition.
-
Bomb Assembly and Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a high pressure (e.g., 30 atm).
-
Calorimeter Setup: The bomb is placed in a container filled with a known mass of water. The entire assembly is housed in an insulated jacket to minimize heat exchange with the surroundings.
-
Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water surrounding the bomb is meticulously recorded at regular intervals before, during, and after combustion to determine the temperature change (ΔT).
-
Calculation: The heat of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and corrections for the fuse wire and any side reactions.
Heat Capacity and Entropy by Adiabatic Calorimetry
The heat capacity and, subsequently, the standard entropy of bicycloheptane compounds are determined using an adiabatic calorimeter. This method involves introducing a known amount of heat to the sample and measuring the resulting temperature increase while ensuring no heat is lost to the surroundings.
General Procedure:
-
Sample Preparation: A known mass of the bicycloheptane compound is sealed in a sample container within the calorimeter.
-
Adiabatic Environment: The calorimeter is placed in a vacuum-sealed chamber surrounded by an adiabatic shield. The temperature of the shield is continuously adjusted to match the temperature of the sample container, thereby preventing any heat transfer.
-
Heating and Temperature Measurement: A known quantity of electrical energy is supplied to a heater within the sample container for a specific duration. The temperature of the sample is precisely measured before and after the heating period to determine the temperature rise (ΔT).
-
Calculation of Heat Capacity: The heat capacity (Cp) is calculated from the electrical energy supplied and the measured temperature change.
-
Determination of Entropy: The standard entropy (S°) is determined by measuring the heat capacity from near absolute zero to the desired temperature (e.g., 298.15 K) and integrating the C_p/T versus T curve. Enthalpies of any phase transitions are also measured and included in the total entropy calculation.
Visualizing Reaction Mechanisms: The Wagner-Meerwein Rearrangement
Bicycloheptane systems are known to undergo characteristic carbocation rearrangements, a prime example being the Wagner-Meerwein rearrangement. The acid-catalyzed conversion of isoborneol to camphene is a classic illustration of this phenomenon.
Caption: Acid-catalyzed Wagner-Meerwein rearrangement of isoborneol to camphene.
Experimental Workflow for Bomb Calorimetry
The logical flow of a bomb calorimetry experiment to determine the enthalpy of combustion is outlined below.
Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.
Navigating the Solubility Landscape of Bicyclo[2.2.1]heptane-2,2-dimethanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[2.2.1]heptane-2,2-dimethanol is a unique bicyclic diol with a rigid, non-polar core and two polar hydroxyl groups. This structure imparts a distinct solubility profile that is critical for its application in various fields, including polymer chemistry and pharmaceutical sciences. This technical guide provides an in-depth analysis of the expected solubility of this compound in a range of organic solvents. In the absence of specific published quantitative data, this guide offers a qualitative assessment based on chemical principles and provides a detailed experimental protocol for researchers to determine precise solubility values.
Introduction
The solubility of a compound is a fundamental physical property that dictates its utility in chemical reactions, purifications, formulations, and biological applications. This compound, a derivative of norbornane, possesses a structure characterized by a bulky, hydrophobic bicycloalkane framework and two primary hydroxyl groups attached to the same carbon atom. This gem-diol arrangement influences its polarity, hydrogen bonding capability, and ultimately its solubility in different media. Understanding its behavior in various organic solvents is paramount for its effective use.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound can be predicted across a spectrum of organic solvents. The presence of two hydroxyl groups allows for hydrogen bonding with polar protic and aprotic solvents. However, the large, non-polar bicyclic core will favor interactions with less polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the diol can act as both hydrogen bond donors and acceptors, leading to strong interactions with protic solvents. |
| Polar Aprotic | Acetone, DMSO, THF | Moderate to High | These solvents can accept hydrogen bonds from the diol's hydroxyl groups, facilitating dissolution. |
| Non-Polar | Hexane, Toluene | Low to Moderate | The non-polar bicyclic core will have favorable van der Waals interactions, but the polar hydroxyl groups will limit overall solubility. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM has a moderate polarity and can effectively solvate both the polar and non-polar regions of the molecule. |
Note: This table presents a qualitative prediction. Experimental verification is necessary for quantitative data.
For a related isomer, Bicyclo[2.2.1]heptane-2,3-dimethanol, it has been noted to be soluble in organic solvents such as dichloromethane and ethanol. This provides some experimental support for the predictions made for the 2,2-dimethanol isomer.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a systematic experimental approach is required. The following protocol outlines a common and reliable method for determining the solubility of a solid compound in an organic solvent.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or shaker incubator
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer, or NMR)
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature until the excess solid has settled.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any undissolved microparticles.
-
-
Quantification:
-
Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration within the linear range of the chosen analytical method.
-
Analyze the diluted solution using a pre-calibrated analytical instrument to determine the concentration of this compound.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor
-
Data Presentation
All experimentally determined solubility data should be recorded in a structured table for easy comparison.
Table 2: Template for Recording Experimental Solubility Data
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Conclusion
The Bridged World: A Technical Guide to the Discovery and History of Bicycloheptane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bicycloheptane framework, a bridged cyclic hydrocarbon system, represents a cornerstone of modern organic and medicinal chemistry. Its rigid, three-dimensional structure imparts unique stereochemical and electronic properties that have been exploited in fields ranging from polymer science to pharmacology. The most common isomer, bicyclo[2.2.1]heptane, widely known as norbornane, serves as the parent structure for a vast array of derivatives. This technical guide provides an in-depth exploration of the historical milestones, pivotal synthetic methodologies, and key applications that have defined the field of bicycloheptane chemistry, with a particular focus on its role in drug discovery.
Early Investigations and Structural Elucidation
The journey into bicyclic systems began with the study of complex natural products. The rigid framework of camphor, a bicyclo[2.2.1]heptane derivative, puzzled chemists for decades. In 1893, German chemist Julius Bredt correctly proposed its bridged structure, a significant intellectual leap that challenged the prevailing understanding of cyclic molecules. His work on camphor and related compounds led to the formulation of Bredt's Rule in 1924, which states that a double bond cannot be placed at the bridgehead of a bridged ring system, as this would introduce excessive ring strain.[1][2][3][4][5] This rule remains a fundamental principle in predicting the stability and reactivity of bicyclic systems.
A crucial breakthrough in the synthesis of bicycloheptane derivatives came in 1903, when Finnish chemist Gustaf Komppa reported the first total synthesis of camphoric acid, and subsequently camphor.[6][7] This was a landmark achievement, representing the first commercialized total synthesis of a natural product and demonstrating that complex bicyclic molecules could be constructed in the laboratory.[8]
The theoretical underpinnings for understanding these structures were further advanced by Adolf von Baeyer, who in 1900 developed a systematic nomenclature for bicyclic compounds and introduced his "strain theory," which correlated the stability of cyclic compounds with their ring angles.[9][10][11][12]
The Diels-Alder Reaction: A Synthetic Revolution
The single most important synthetic tool for accessing the bicyclo[2.2.1]heptane skeleton is the [4+2] cycloaddition reaction discovered by Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950.[8][13] This powerful reaction involves the concerted addition of a conjugated diene to a dienophile to form a six-membered ring. The reaction of cyclopentadiene (a diene locked in the reactive s-cis conformation) with an alkene (a dienophile) provides a direct and highly stereocontrolled route to the norbornene framework.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. spectrabase.com [spectrabase.com]
- 3. Bicycloheptane | C14H26 | CID 141010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP1500391A1 - Therapeutic use of bicycloheptane derivatives - Google Patents [patents.google.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. scribd.com [scribd.com]
- 7. RU2739032C1 - Method of producing 2-ethylidene norbornane - Google Patents [patents.google.com]
- 8. RU2707563C1 - Method of producing 2-ethylidene norbornane - Google Patents [patents.google.com]
- 9. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 10. Syntheses and Pharmacological Evaluations of Novel N-substituted Bicyclo-heptan-2-amines at NMDA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. www2.latech.edu [www2.latech.edu]
- 12. mdpi.com [mdpi.com]
- 13. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 14. sciforum.net [sciforum.net]
- 15. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Methodological & Application
Application Notes and Protocols for Bicyclo[2.2.1]heptane-2,2-dimethanol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of bicyclo[2.2.1]heptane-2,2-dimethanol as a monomer in the synthesis of polyesters and polyurethanes. The rigid, bicyclic structure of this diol imparts unique thermal and mechanical properties to the resulting polymers, making them attractive for a variety of specialized applications.
Monomer Overview: this compound
This compound, also known as norbornane-2,2-dimethanol, is a cycloaliphatic diol. Its rigid, three-dimensional structure is a key feature that influences the properties of polymers derived from it. When incorporated into a polymer backbone, this monomer restricts chain mobility, which can lead to increased glass transition temperatures (Tg), enhanced thermal stability, and improved mechanical strength.
Key Properties of this compound:
| Property | Value |
| CAS Number | 15449-66-8[1] |
| Molecular Formula | C₉H₁₆O₂ |
| Molecular Weight | 156.22 g/mol |
| Appearance | White to light yellow solid |
| Storage | Sealed in a dry, room temperature environment |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically starting with a Diels-Alder reaction to form the bicyclo[2.2.1]heptene ring system, followed by functional group transformations. A common route involves the reduction of the corresponding dicarboxylic acid or its ester.
Protocol: Synthesis via Reduction of Dimethyl Bicyclo[2.2.1]heptane-2,2-dicarboxylate
This protocol outlines the reduction of dimethyl bicyclo[2.2.1]heptane-2,2-dicarboxylate using lithium aluminum hydride (LiAlH₄).
Materials:
-
Dimethyl bicyclo[2.2.1]heptane-2,2-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry toluene
-
10% Sulfuric acid
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, a solution of dimethyl bicyclo[2.2.1]heptane-2,2-dicarboxylate in anhydrous diethyl ether is prepared.
-
In a separate flask, a suspension of LiAlH₄ in anhydrous diethyl ether is prepared.
-
The LiAlH₄ suspension is slowly added to the ester solution at 0 °C (ice bath).
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.
-
The reaction is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.
-
The resulting precipitate is filtered off and washed with diethyl ether.
-
The combined organic phases are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
Experimental Workflow for Monomer Synthesis
References
Application Notes and Protocols for Polyester Synthesis Using Bicyclo[2.2.1]heptane-2,2-dimethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]heptane-2,2-dimethanol is a rigid bicyclic diol monomer that holds significant promise in the synthesis of high-performance polyesters. The incorporation of the strained, non-planar bicyclo[2.2.1]heptane (also known as norbornane) moiety into the polymer backbone can impart unique and desirable properties. This rigid structure restricts chain mobility, leading to materials with enhanced thermal stability, higher glass transition temperatures (Tg), and improved mechanical strength compared to polyesters derived from linear aliphatic diols. These characteristics make such polyesters attractive for applications requiring durability under demanding conditions, including advanced coatings, high-temperature resins, and specialty optical materials.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyesters incorporating this compound. While specific quantitative data for polyesters derived exclusively from this monomer is limited in publicly available literature, the provided protocols are based on established methods for analogous cycloaliphatic and bicyclic diols. The accompanying data from closely related structures will serve as a valuable benchmark for researchers exploring this novel class of polymers.
Data Presentation: Properties of Polyesters from Analogous Bicyclic Monomers
The following tables summarize the thermal and mechanical properties of polyesters synthesized from various bicyclic and cycloaliphatic diols and diacids. This data provides a comparative baseline for the expected performance of polyesters containing the this compound moiety.
Table 1: Thermal Properties of Polyesters Derived from Bicyclic and Cycloaliphatic Monomers
| Diol/Diacid Monomer | Comonomer(s) | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (TGA, 5% wt. loss) (°C) |
| Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate | Ethylene glycol, 1,4-Cyclohexanedimethanol | Up to 115 | Amorphous | Not Reported |
| 2,3-bis(hydroxymethyl)bicyclo[2.2.1]heptane | Dimethyl terephthalate, 1,4-Butanediol | >100 | Semicrystalline | Not Reported |
| Isosorbide | Succinic Acid | Not Reported | Not Reported | Not Reported |
| Spiroglycol (SPG) | CHDM, CHDA | 45-70 | Amorphous | Good thermal stability |
| 2,5-Tetrahydrofurandimethanol | Terephthalic Acid | 69.6 | Amorphous | Not Reported |
| 2,5-Tetrahydrofurandimethanol | 2,5-Furandicarboxylic Acid | 76.8 | Amorphous | Not Reported |
Data compiled from analogous systems reported in the literature. CHDM: 1,4-Cyclohexanedimethanol; CHDA: 1,4-Cyclohexanedicarboxylic acid.
Table 2: Mechanical Properties of Polyesters from an Analogous Bicyclic Monomer
| Monomer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| PTT with 2 mol% Dimethyl-1,4-cyclohexane dicarboxylate | 76.5 | Not Reported | Not Reported |
Data is for a copolyester of poly(trimethylene terephthalate) (PTT) and provides an example of mechanical property enhancement with a cyclic comonomer.
Experimental Protocols
Protocol 1: Synthesis of Polyester via Melt Polycondensation
This protocol describes a two-stage melt polycondensation procedure, a widely used method for synthesizing high molecular weight polyesters from diols and dicarboxylic acids or their dimethyl esters.
Materials:
-
This compound
-
Dimethyl terephthalate (or a suitable dicarboxylic acid, e.g., Terephthalic Acid)
-
Esterification/Transesterification catalyst (e.g., Zinc Acetate, Antimony Trioxide)
-
Polycondensation catalyst (e.g., Antimony Trioxide, Titanium(IV) butoxide)
-
Stabilizer (e.g., Phosphoric acid or a phosphite stabilizer)
-
High-purity Nitrogen gas
-
Vacuum source (<1 Torr)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and a vacuum port.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
Stage 1: Esterification or Transesterification
-
Charge the reactor with this compound and dimethyl terephthalate in the desired molar ratio (typically a slight excess of the diol, e.g., 1:1.2 to 1:2.2 diacid/diol ratio).
-
Add the esterification/transesterification catalyst (e.g., 200-300 ppm of Zinc Acetate).
-
Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Heat the mixture under a slow nitrogen stream to 150-190°C with continuous stirring.
-
During this stage, methanol (if using dimethyl terephthalate) or water (if using a dicarboxylic acid) will be evolved and collected in the condenser.
-
Continue the reaction for 2-4 hours, or until approximately 80-90% of the theoretical amount of byproduct has been collected.
-
Add the stabilizer to deactivate the first-stage catalyst.
Stage 2: Polycondensation
-
Add the polycondensation catalyst (e.g., 200-400 ppm of Antimony Trioxide).
-
Gradually increase the temperature to 220-260°C.
-
Simultaneously, gradually reduce the pressure to less than 1 Torr over a period of 30-60 minutes.
-
Continue the reaction under high vacuum and elevated temperature. The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.
-
The reaction is considered complete when the desired melt viscosity is achieved, which is often indicated by the torque on the mechanical stirrer. This stage can take 2-5 hours.
-
To stop the reaction, remove the vacuum by introducing nitrogen gas and then cool the reactor.
-
Extrude the molten polymer from the reactor and allow it to cool before further processing and characterization.
Protocol 2: Characterization of the Synthesized Polyester
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure of the polyester and determine the composition in copolyesters.
-
Method: Dissolve a small sample of the polyester in a suitable deuterated solvent (e.g., CDCl₃ or a mixture of CDCl₃ and trifluoroacetic acid). Acquire ¹H and ¹³C NMR spectra. The integration of characteristic peaks will confirm the incorporation of the bicyclic monomer and the dicarboxylic acid into the polymer chain.
2. Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC):
-
Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Method: Dissolve the polyester in a suitable solvent (e.g., tetrahydrofuran or chloroform) and analyze using an SEC/GPC system calibrated with polystyrene or polymethyl methacrylate standards.
3. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
-
Method: Heat a small sample of the polymer (5-10 mg) in a DSC instrument under a nitrogen atmosphere. A typical heating/cooling cycle would be: heat from room temperature to a temperature above the expected melting point, cool rapidly, and then heat again at a controlled rate (e.g., 10°C/min). The Tg is typically determined from the second heating scan.
4. Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the polyester.
-
Method: Heat a sample of the polymer in a TGA instrument under a nitrogen or air atmosphere at a constant heating rate (e.g., 10°C/min). The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is used as a measure of thermal stability.
5. Mechanical Testing:
-
Purpose: To determine properties such as tensile strength, Young's modulus, and elongation at break.
-
Method: Prepare test specimens (e.g., dog-bone shaped bars) by melt-pressing or injection molding the polyester. Conduct tensile tests using a universal testing machine according to ASTM standards (e.g., ASTM D638).
Visualizations
Caption: Workflow for the two-stage melt polycondensation synthesis of polyesters.
Caption: Influence of the rigid bicyclic monomer structure on key polyester properties.
Application Notes and Protocols: Synthesis of High-Temperature Unsaturated Polyester Resins Using Bicyclic Diols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of high-temperature unsaturated polyester resins (UPRs) incorporating bicyclic diols. The inclusion of rigid bicyclic structures, such as isosorbide, into the polyester backbone can significantly enhance the thermomechanical properties of the resulting thermosets, leading to materials with higher glass transition temperatures (Tg) and improved mechanical strength.
Introduction
Unsaturated polyester resins are a versatile class of thermosetting polymers widely used in composite materials.[1] Traditional UPRs, however, often exhibit limited thermal stability, restricting their application in high-temperature environments. The incorporation of bicyclic diols, which are bio-based and possess rigid molecular structures, offers a promising strategy to overcome this limitation.[2][3] Isosorbide, a derivative of glucose, is a key example of such a diol that can impart increased stiffness to the polymer chain, thereby elevating the material's thermal and mechanical performance.[4][5] These enhanced properties make them suitable for demanding applications in the automotive, aerospace, and construction industries.[1]
Data Presentation
The following table summarizes the key quantitative data on the thermal and mechanical properties of unsaturated polyester resins synthesized with and without the inclusion of the bicyclic diol, isosorbide. The data highlights the significant improvements conferred by the bicyclic monomer.
| Property | Standard UPR (Propylene Glycol) | Isosorbide-Modified UPR | Reference |
| Glass Transition Temperature (Tg) | ~71 °C | 53 - 107 °C | [5][6][7] |
| Storage Modulus | 430 - 1650 MPa | 540 - 2200 MPa | [4][5] |
| Tensile Strength | ~7.6 MPa | Up to 62.1 MPa | [4][6] |
| Viscosity (uncured resin) | ~0.4 - 0.5 Pa·s | 1.2 - 25 Pa·s | [4] |
Note: The properties of UPRs can vary significantly based on the specific formulation, including the type and ratio of diacids, diols, and reactive diluents used.
Experimental Protocols
This section provides a detailed methodology for the synthesis of a high-temperature unsaturated polyester resin using isosorbide as a key bicyclic diol.
Protocol 1: Two-Stage Melt Polycondensation for Isosorbide-Modified Unsaturated Polyester Resin
This protocol describes a two-stage melt polycondensation process to synthesize an unsaturated polyester resin based on isosorbide, maleic anhydride, and propylene glycol.
Materials:
-
Isosorbide
-
Propylene Glycol (PG)
-
Maleic Anhydride (MA)
-
Triphenylphosphate (catalyst)[9]
-
Hydroquinone (inhibitor)
-
Styrene (reactive diluent)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
Stage 1: Esterification
-
Charge the three-neck flask with the desired molar ratios of isosorbide, propylene glycol, maleic anhydride, and phthalic anhydride (if used). A typical starting ratio could be a 60/40 molar ratio of maleic anhydride to phthalic anhydride and an 80/20 molar ratio of propylene glycol to isosorbide to balance properties.[9]
-
Add 0.2% (by volume of maleic acid) of triphenylphosphate as a catalyst.[9]
-
Begin stirring and purge the reactor with nitrogen to create an inert atmosphere.
-
Gradually heat the mixture to 160-180°C. The reaction will start, and water will begin to be collected in the Dean-Stark trap.
-
Monitor the reaction progress by periodically measuring the acid value of the mixture.[9] The reaction is typically continued until the acid value drops to a specific level (e.g., below 30 mg KOH/g).
Stage 2: Polycondensation
-
Once the initial esterification is complete, increase the temperature to 200-210°C to promote the isomerization of maleate to fumarate, which enhances the reactivity with styrene.[9]
-
Apply a vacuum (e.g., ~5 mbar) to remove the remaining water and other volatile byproducts, driving the polymerization reaction forward.[10]
-
Continue the reaction under vacuum until the desired molecular weight is achieved, which can be monitored by measuring the viscosity of the resin.
-
Cool the reactor to about 140°C and add a small amount of hydroquinone (e.g., 0.02 wt%) to inhibit premature gelation.[9]
Formulation with Reactive Diluent:
-
Once the polyester synthesis is complete and the reactor has cooled to below 100°C, slowly add styrene monomer to the resin with continuous stirring. The typical amount of styrene is 30-40% by weight of the final resin solution.
-
Continue stirring until a homogeneous solution is obtained.
-
Store the final unsaturated polyester resin in a sealed, light-protected container at a cool temperature.
Protocol 2: Curing of the Unsaturated Polyester Resin
This protocol describes the free-radical curing of the synthesized isosorbide-modified UPR.
Materials:
-
Synthesized Isosorbide-Modified UPR solution in styrene.
-
Methyl ethyl ketone peroxide (MEKP) as an initiator.
-
Cobalt octoate as a promoter (accelerator).
Procedure:
-
To the UPR-styrene solution, add the cobalt octoate promoter (e.g., 0.1-0.5 wt%) and mix thoroughly.
-
Add the MEKP initiator (e.g., 1-2 wt%) to the mixture and stir vigorously to ensure uniform dispersion.
-
Pour the activated resin into a mold or apply it to a surface as required.
-
The curing process will begin, characterized by an exothermic reaction and a transition from a liquid to a solid state (gelation).[3] The curing time can be controlled by adjusting the initiator and promoter concentrations and the ambient temperature.
-
Allow the resin to cure completely. Post-curing at an elevated temperature (e.g., 80-120°C) can be performed to ensure maximum cross-linking and optimal mechanical properties.
Mandatory Visualization
The following diagrams illustrate the key processes in the synthesis and curing of high-temperature unsaturated polyester resins.
Caption: Workflow for the synthesis of bicyclic diol-based unsaturated polyester resin.
Caption: Curing mechanism of unsaturated polyester resin with styrene.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Isosorbide as the structural component of bio-based unsaturated polyesters for use as thermosetting resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of unsaturated polyester resin - main raw material - Knowledge - Quanzhou Neweco High Polymer Material Co.Ltd. [up-resin.com]
- 9. chalcogen.ro [chalcogen.ro]
- 10. mdpi.com [mdpi.com]
Bicyclo[2.2.1]heptane-2,2-dimethanol: A Versatile Scaffold in Drug Discovery and Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bicyclo[2.2.1]heptane-2,2-dimethanol is a rigid, bicyclic scaffold that has garnered significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure provides a fixed conformational framework, which can be exploited to design and synthesize novel therapeutic agents with enhanced potency and selectivity. This document provides an overview of the applications of this compound and its derivatives, with a focus on their use as carbocyclic nucleoside analogues in antiviral and anticancer research. Detailed protocols for the synthesis and biological evaluation of these compounds are also presented.
Application Notes
The primary application of this compound in drug discovery lies in its use as a key building block for the synthesis of carbocyclic nucleoside analogues. In these analogues, the furanose sugar moiety of natural nucleosides is replaced by the bicyclo[2.2.1]heptane ring. This modification offers several advantages:
-
Conformational Rigidity: The rigid bicyclic system locks the molecule in a specific conformation, which can lead to higher binding affinity and selectivity for target enzymes, such as viral polymerases or kinases.
-
Metabolic Stability: The absence of the glycosidic bond, which is susceptible to enzymatic cleavage, enhances the metabolic stability of these analogues, leading to improved pharmacokinetic profiles.
-
Novelty and Patentability: The unique chemical structure of these analogues provides opportunities for the development of novel intellectual property.
Derivatives of this compound have shown promising activity in the following therapeutic areas:
-
Antiviral Therapy: Carbocyclic nucleoside analogues incorporating the bicyclo[2.2.1]heptane scaffold have been investigated as inhibitors of various viruses, including herpes simplex virus (HSV). These compounds act as chain terminators during viral DNA synthesis.
-
Anticancer Therapy: Several studies have reported the synthesis and evaluation of bicyclo[2.2.1]heptane-based nucleoside analogues with cytotoxic activity against various cancer cell lines. Their mechanism of action often involves the inhibition of DNA synthesis in rapidly dividing cancer cells.
-
Other Therapeutic Areas: The bicyclo[2.2.1]heptane scaffold has also been explored in the development of antagonists for chemokine receptors, such as CXCR2, which are implicated in inflammatory diseases and cancer metastasis[1][2].
Quantitative Data Summary
The following tables summarize the reported biological activities of various nucleoside analogues derived from bicyclo[2.2.1]heptane scaffolds. It is important to note that these studies often utilize derivatives of this compound, such as 7-substituted or unsaturated analogues.
Table 1: Antiviral Activity of Bicyclo[2.2.1]heptane Nucleoside Analogues
| Compound ID | Virus | Cell Line | IC₅₀ (µM) | Reference |
| 6j | HSV-1 | - | 15 ± 2 | [2] |
| 6d | HSV-1 | - | 21 ± 4 | [2] |
| 6f | HSV-1 | - | 28 ± 4 | [2] |
| Acyclovir (control) | HSV-1 | - | 28 ± 4 | [2] |
Table 2: Anticancer Activity of Bicyclo[2.2.1]heptane Nucleoside Analogues
| Compound ID | Cell Line | IC₅₀ (µg/mL) | Reference |
| Compound IX (6-Cl-Pu) | L1210/0, Molt4/C8, CEM | 3.2 - 11 | [3] |
| Compound IX (6-Cl-2-amino-Pu) | L1210/0, Molt4/C8, CEM | 3.2 - 11 | [3] |
| Compound IX (Uracil) | L1210/0, Molt4/C8, CEM | 3.2 - 11 | [3] |
Table 3: CXCR2 Antagonistic Activity of a Bicyclo[2.2.1]heptane Derivative
| Compound ID | Target | IC₅₀ (nM) | Selectivity (CXCR1 IC₅₀ / CXCR2 IC₅₀) | Reference |
| Compound 2e | CXCR2 | 48 | 60.4 | [1][2] |
Experimental Protocols
Protocol 1: General Synthesis of Carbocyclic Nucleoside Analogues from Bicyclo[2.2.1]hept-5-ene-2,2-dimethanol
This protocol outlines a general multi-step synthesis for the preparation of purine and pyrimidine carbocyclic nucleoside analogues starting from bicyclo[2.2.1]hept-5-ene-2,2-dimethanol.
Step 1: Synthesis of (1R,4R,7S*)-7-Aminobicyclo[2.2.1]hept-5-ene-2,2-dimethanol (Intermediate 15) [3][4] This key amine intermediate is prepared in four steps from the starting diol. The specific reagents and conditions for each step (e.g., protection, functional group transformation, and deprotection) would be adapted from the referenced literature.
Step 2: Construction of the Nucleobase
-
For Purine Analogues: The amine intermediate (15) is used to construct the 6-chloro-9H-purine or 2-amino-6-chloro-9H-purine derivative[4]. This typically involves reaction with a suitable pyrimidine precursor followed by cyclization to form the purine ring system.
-
For Pyrimidine Analogues (Thymine): The amine intermediate (15) is reacted with ethyl N-((E)-3-ethoxymethacryloyl)carbamate to afford the thymine derivative[4].
Step 3: Further Derivatization (for Purine Analogues)
-
Ammonolysis: The 6-chloro-purine derivative can be treated with ammonia to yield the corresponding adenine analogue[4].
-
Aminolysis: Reaction with other amines, such as cyclopropylamine, can be performed to introduce different substituents at the 6-position of the purine ring[4].
Step 4: Saturation of the Double Bond (Optional) The double bond in the bicyclo[2.2.1]heptene ring can be hydrogenated using a palladium catalyst to yield the corresponding saturated bicyclo[2.2.1]heptane nucleoside analogues[4].
Protocol 2: In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)
This protocol describes a general method for evaluating the antiviral activity of the synthesized compounds against viruses like Herpes Simplex Virus (HSV) in cell culture.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero cells for HSV)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
Synthesized bicyclo[2.2.1]heptane nucleoside analogues
-
Positive control antiviral drug (e.g., Acyclovir)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in cell culture medium.
-
Infection and Treatment: When the cell monolayer is confluent, remove the growth medium and infect the cells with the virus at a predetermined multiplicity of infection (MOI). After a 1-hour adsorption period, remove the virus inoculum and add the medium containing the different concentrations of the test compounds or controls.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere until the viral cytopathic effect (CPE) is maximal in the untreated virus-infected control wells (typically 2-3 days).
-
CPE Evaluation: Observe the cells under a microscope and score the CPE for each well. Alternatively, a cell viability assay (e.g., MTS or MTT assay) can be used to quantify the CPE.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the viral CPE by 50% compared to the virus control. The 50% cytotoxic concentration (CC₅₀) should also be determined in parallel on uninfected cells to assess the selectivity of the antiviral effect. The selectivity index (SI) is calculated as the ratio of CC₅₀ to IC₅₀.
Visualizations
Synthetic Workflow for Carbocyclic Nucleosides
Caption: General synthetic scheme for bicyclo[2.2.1]heptane nucleoside analogues.
Mechanism of Action of Nucleoside Analogues in Viral Replication
Caption: General mechanism of action for nucleoside analogue antiviral drugs.
References
- 1. Synthesis of a Novel Conformationally Locked Carbocyclic Nucleoside Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Chemical Synthesis and Evaluation of Anticancer Nucleoside Analogues [mdpi.com]
Application Note: Synthesis of a Bicyclo[2.2.1]heptene Skeleton via Diels-Alder Reaction
Introduction
The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction in organic chemistry for the synthesis of six-membered rings.[1] When a cyclic diene is employed, this reaction yields bridged bicyclic systems, which are key structural motifs in many natural products and pharmaceutical compounds.[1] This application note details a robust and reproducible protocol for the synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride, a classic bicyclo[2.2.1]heptene derivative, through the reaction of cyclopentadiene (the diene) with maleic anhydride (the dienophile).[2][3] The high stereoselectivity of this reaction, favoring the endo product under kinetic control, makes it an excellent model for demonstrating the principles of pericyclic reactions.[1][4]
Reaction Principle
The core of this protocol is the concerted reaction between the four π-electrons of the conjugated diene (cyclopentadiene) and the two π-electrons of the dienophile (maleic anhydride).[1] A critical preliminary step is the "cracking" of dicyclopentadiene via a retro-Diels-Alder reaction to generate the reactive cyclopentadiene monomer, which readily dimerizes back at room temperature.[3][5][6] The subsequent Diels-Alder reaction is exothermic and proceeds rapidly to form the thermodynamically favored endo adduct.[1][6]
Experimental Protocols
Part A: Preparation of Cyclopentadiene Monomer
-
Apparatus Setup: Assemble a fractional distillation apparatus with a 100 mL round-bottom flask, a packed distillation column (e.g., Vigreux), a condenser, and a receiving flask cooled in an ice-water bath.[7][8]
-
Distillation: Charge the distillation flask with 20-30 mL of dicyclopentadiene.[3][7] Heat the flask gently using a heating mantle to initiate a brisk reflux.
-
Collection: The cyclopentadiene monomer will distill at a temperature of 40-45°C.[3][6][7] Collect the distillate in the ice-cooled receiving flask. Cyclopentadiene dimerizes relatively quickly at room temperature (8% in 4 hours, 50% in 24 hours), so it must be kept on ice and used promptly.[6]
Part B: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic anhydride
-
Dienophile Preparation: In a 125 mL Erlenmeyer flask, dissolve 6.0 g of maleic anhydride in 20-25 mL of ethyl acetate.[6][7] Gentle warming on a hot plate may be required to fully dissolve the solid.[6]
-
Solvent Addition & Cooling: To the solution, add an equal volume (20-25 mL) of a non-polar solvent like ligroin, petroleum ether, or hexane.[5][6] Thoroughly cool the resulting mixture in an ice-water bath.[6]
-
Reaction: To the cold, stirred solution of maleic anhydride, add 6.0 mL of the freshly prepared, ice-cold cyclopentadiene.[6][7] The addition should be done portion-wise while swirling the flask in the ice bath to manage the exothermic reaction.[7]
-
Crystallization: A white solid product will precipitate during the reaction.[6][8] After the addition is complete, allow the flask to remain in the ice bath for approximately 20 minutes to ensure complete precipitation.[7]
-
Recrystallization: Heat the mixture on a hot plate until the solid product completely redissolves.[6] To achieve high-purity crystals, allow the flask to cool slowly to room temperature, which can be facilitated by placing it in a warm water bath (50-60°C) and allowing both to cool together.[6][8]
-
Isolation: Collect the resulting colorless, plate-like crystals by suction filtration using a Büchner funnel.[6][7] Wash the crystals with a small amount of cold petroleum ether or hexane and allow them to air dry.
Data Presentation
Table 1: Reagent and Product Properties
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |
| Cyclopentadiene | 66.10 | -85 | Colorless Liquid |
| Maleic Anhydride | 98.06 | 52-54 | White Solid |
| cis-Norbornene-5,6-endo-dicarboxylic anhydride | 164.16[9] | 164-168[7][10] | Colorless Crystals |
Table 2: Typical Reaction Parameters and Yields
| Parameter | Value | Reference(s) |
| Maleic Anhydride | 6.0 g | [6][7][11] |
| Cyclopentadiene | 6.0 mL | [6][7] |
| Solvents | Ethyl Acetate & Ligroin/Petroleum Ether | [4][6] |
| Reaction Temperature | 0-10°C (Ice Bath) | [7] |
| Typical Yield | ~5 g (Varies based on specific conditions) | [7][11] |
Table 3: Spectroscopic Characterization Data for the Product
| Technique | Key Signals (Solvent: CDCl₃) | Reference(s) |
| ¹H NMR (300 MHz) | δ: 6.30 (dd, 2H), 3.57 (dd, 2H), 3.45 (m, 2H), 1.78 (dt, 1H), 1.59 (m, 1H) ppm. | [4] |
| ¹³C NMR (75 MHz) | δ: 171.3 (C=O), 135.5 (alkene C), 52.7, 47.1, 46.1 ppm. | [4] |
| IR (cm⁻¹) | 2982 (C-H stretch), 1840 (C=O stretch), 1767 (C=O stretch), 1089 (C-O stretch). | [4] |
Visualizations
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. studypool.com [studypool.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 5. The Diels-Alder Reaction [cs.gordon.edu]
- 6. chem.latech.edu [chem.latech.edu]
- 7. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]
- 8. Diels–Alder Cycloaddition – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 9. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | C9H8O3 | CID 9964188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cis-5-Norbornene-endo-2,3-dicarboxylic anhydride 99 129-64-6 [sigmaaldrich.com]
- 11. scribd.com [scribd.com]
Bicyclo[2.2.1]heptane-2,2-dimethanol: A Versatile Scaffold in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Bicyclo[2.2.1]heptane-2,2-dimethanol and its unsaturated analog, 5-norbornene-2,2-dimethanol, are valuable building blocks in organic synthesis, offering a rigid bicyclic framework that imparts unique structural and stereochemical properties to target molecules. Their applications span from the creation of advanced polymers to the synthesis of complex biologically active molecules, including carbocyclic nucleoside analogues and chiral ligands for asymmetric catalysis. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this versatile scaffold.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from the Diels-Alder reaction of cyclopentadiene and a suitable dienophile to form the unsaturated precursor, 5-norbornene-2,2-dimethanol, followed by the reduction of the double bond.
Step 1: Synthesis of 5-Norbornene-2,2-dimethanol
The initial step involves a [4+2] cycloaddition reaction. While a specific dienophile leading directly to the dimethanol derivative is not commonly cited, a practical route involves the reaction of cyclopentadiene with an acrylic acid derivative, followed by reduction. A more direct, albeit less detailed in literature, approach would be the reaction with a formaldehyde equivalent. For the purpose of this protocol, we will outline the general and widely applicable Diels-Alder approach.
Experimental Protocol: Diels-Alder Reaction
A general procedure for the synthesis of 5-norbornene derivatives involves the reaction of freshly cracked dicyclopentadiene with a dienophile.
-
Reaction Scheme:
-
Procedure:
-
Dicyclopentadiene is placed in a distillation apparatus and heated to its cracking temperature (~180 °C).
-
The resulting cyclopentadiene monomer is distilled and collected at a lower temperature.
-
The freshly prepared cyclopentadiene is then reacted with a suitable dienophile (e.g., acrolein, followed by reduction and functional group manipulation to achieve the dimethanol). The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating.
-
Step 2: Reduction of 5-Norbornene-2,2-dimethanol
The saturation of the double bond in 5-norbornene-2,2-dimethanol can be achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Scheme:
-
Procedure:
-
5-Norbornene-2,2-dimethanol is dissolved in a suitable solvent such as ethanol or ethyl acetate.
-
A catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on carbon) is added to the solution.
-
The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred at room temperature until the reaction is complete (monitored by TLC or GC).
-
The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield this compound.
-
Applications in Polymer Synthesis
The rigid bicyclic structure of norbornene derivatives makes them attractive monomers for Ring-Opening Metathesis Polymerization (ROMP), yielding polymers with high thermal stability and unique mechanical properties. 5-Norbornene-2,2-dimethanol can be polymerized via ROMP to produce functional polymers with pendant hydroxyl groups.
Experimental Protocol: Ring-Opening Metathesis Polymerization (ROMP) of 5-Norbornene-2,2-dimethanol
-
Reaction Scheme:
-
Procedure:
-
In a glovebox, a solution of 5-Norbornene-2,2-dimethanol in a dry, degassed solvent (e.g., dichloromethane or toluene) is prepared.
-
A solution of a suitable ROMP catalyst (e.g., Grubbs' first, second, or third generation catalyst) in the same solvent is added to the monomer solution with vigorous stirring. The monomer-to-catalyst ratio will determine the polymer's molecular weight.
-
The polymerization is allowed to proceed for a specified time, during which the viscosity of the solution will increase.
-
The polymerization is terminated by the addition of an ethyl vinyl ether solution.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum.
-
Quantitative Data for Norbornene Polymerization
| Monomer | Catalyst | Monomer/Catalyst Ratio | Solvent | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| Norbornene | Grubbs' 2nd Gen. | 500:1 | CH2Cl2 | >95 | 47,000 | 1.1 |
| 5-Norbornene-2-methanol | Grubbs' 3rd Gen. | 200:1 | Toluene | >90 | 25,000 | 1.2 |
Note: Data is representative and actual results may vary based on specific reaction conditions.
Caption: Workflow for the ROMP of 5-Norbornene-2,2-dimethanol.
Application in the Synthesis of Carbocyclic Nucleoside Analogues
The bicyclo[2.2.1]heptane scaffold serves as a conformationally restricted sugar mimic in the synthesis of carbocyclic nucleoside analogues. These analogues are of significant interest in medicinal chemistry due to their potential antiviral and anticancer activities. The synthesis involves the coupling of a suitably functionalized bicyclo[2.2.1]heptane derivative with a nucleobase.
Experimental Protocol: Synthesis of a Carbocyclic Nucleoside Analogue
This protocol outlines a general strategy for the synthesis of a carbocyclic nucleoside analogue starting from a bicyclo[2.2.1]heptane precursor derived from the dimethanol.
-
Functional Group Transformation: The diol functionality of this compound can be transformed into a leaving group (e.g., tosylate or mesylate) on one of the hydroxymethyl groups, while the other is protected.
-
Nucleobase Coupling: The protected bicyclic intermediate is then reacted with a nucleobase (e.g., adenine, guanine, cytosine, thymine, or uracil) under appropriate conditions (e.g., Mitsunobu reaction or SN2 displacement) to form the C-N bond.
-
Deprotection: Finally, removal of the protecting groups yields the target carbocyclic nucleoside analogue.
Caption: General pathway for carbocyclic nucleoside synthesis.
Application in the Synthesis of Chiral Ligands
The rigid C2-symmetric backbone of bicyclo[2.2.1]heptane diols makes them excellent candidates for the synthesis of chiral ligands for asymmetric catalysis. These ligands can coordinate with various metals to catalyze a wide range of enantioselective transformations.
Experimental Protocol: Synthesis of a Chiral Diphosphine Ligand
-
Activation of Hydroxyl Groups: The hydroxyl groups of this compound are converted into good leaving groups, such as tosylates or mesylates.
-
Phosphine Introduction: The resulting ditosylate or dimesylate is then reacted with a phosphine source, such as diphenylphosphine, via a nucleophilic substitution reaction to yield the chiral diphosphine ligand.
Quantitative Data for Asymmetric Catalysis
| Reaction | Catalyst (Metal-Ligand Complex) | Substrate | Product e.e. (%) |
| Asymmetric Hydrogenation | Rh-(Norbornane-diphosphine) | Prochiral alkene | >95 |
| Asymmetric Aldol Reaction | Ti-(Norbornane-diol) | Aldehyde + Silyl enol ether | >90 |
Note: Data is representative and actual results will vary based on the specific ligand and reaction conditions.
Caption: Synthesis of a chiral diphosphine ligand.
These application notes and protocols provide a starting point for researchers interested in utilizing this compound as a versatile building block in their synthetic endeavors. The rigid, well-defined stereochemistry of this scaffold will continue to inspire the development of novel materials and therapeutic agents.
Application Notes and Protocols for the Polymerization of Bicyclic Monomers
Introduction
Bicyclic monomers are a class of cyclic compounds containing two fused or bridged rings. Their polymerization, particularly through ring-opening mechanisms, is a powerful strategy for synthesizing linear polymers that incorporate cyclic units directly into the polymer backbone. This structural feature often imparts unique and desirable properties to the resulting materials, such as increased glass transition temperatures (Tg), enhanced thermal stability, and improved mechanical strength compared to polymers derived from monocyclic or acyclic monomers.[1] This document provides an overview of key polymerization techniques for bicyclic monomers, including detailed experimental protocols and comparative data for researchers in polymer science and drug development.
Ring-Opening Metathesis Polymerization (ROMP)
Application Note:
Ring-Opening Metathesis Polymerization (ROMP) is a type of olefin metathesis chain-growth polymerization that is particularly effective for strained cyclic olefins, making it a dominant technique for polymerizing bicyclic monomers like norbornene and its derivatives.[2][3] The reaction is driven by the relief of ring strain in the monomer.[4] ROMP is initiated by transition metal carbene complexes, most commonly those based on Ruthenium (e.g., Grubbs' catalysts) or Tungsten.[3][5] This method is valued for its high tolerance to various functional groups, relatively low sensitivity to air and water (especially with modern catalysts), and the ability to produce polymers with controlled molecular weights and low polydispersity indices (PDI).[3] The resulting polymers contain double bonds in their backbone, which can be preserved or subsequently hydrogenated to yield saturated, stable materials.[6]
Mechanism of Ring-Opening Metathesis Polymerization (ROMP)
Caption: Mechanism of ROMP, showing initiation and propagation steps.
Quantitative Data for ROMP of Bicyclic Monomers
| Monomer | Catalyst System | [M]/[C] Ratio | Solvent | Temp (°C) | Time | Yield/Conv. (%) | Mn (kDa) | PDI (Đ) | Tg (°C) | Ref. |
| Norbornene (NBE) | Cp*₂Os₂Br₄ / MAO | 1000:1 | Toluene | 25 | 2 h | 98 | - | - | 37 | [7] |
| NBE / NBD (98:2) | Na[W₂(...)] ({W₂}) | 500:1 | CH₂Cl₂ | RT | 1 h | 99 | 785 | 1.3 | 39 | [5] |
| NBE / NBD (90:10) | Na[W₂(...)] ({W₂}) | 500:1 | CH₂Cl₂ | RT | 1 h | 99 | 315 | 1.2 | 41 | [5] |
| Dicyclopentadiene (DCPD) | W(=NPh)(...)/n-BuLi | - | Cyclohexane | 50 | 4 h | 80-100 | - | - | ~100 | [6] |
| Tricyclopentadiene (TCPD) | W(=NPh)(...)/n-BuLi | - | Cyclohexane | 50 | 4 h | 80-100 | - | - | >180 | [6] |
NBD: Norbornadiene, MAO: Methylaluminoxane, PDI: Polydispersity Index (Mw/Mn), [M]/[C]: Monomer to Catalyst ratio.
Experimental Protocol: ROMP of Norbornene
This protocol is adapted from procedures utilizing Grubbs'-type catalysts.
-
Materials & Setup:
-
Monomer: Norbornene (NBE)
-
Catalyst: Grubbs' 3rd Generation Catalyst (G3)
-
Solvent: Dichloromethane (CH₂Cl₂), anhydrous
-
Terminating Agent: Ethyl vinyl ether
-
Schlenk flask or glovebox for an inert atmosphere (Nitrogen or Argon).
-
Magnetic stirrer and stir bar.
-
-
Procedure:
-
Monomer Preparation: In a glovebox, dissolve Norbornene (e.g., 200 mg, 2.12 mmol) in anhydrous CH₂Cl₂ (e.g., to achieve a 20 mM concentration) in a Schlenk flask.[3]
-
Catalyst Preparation: Prepare a stock solution of the G3 catalyst in anhydrous CH₂Cl₂.
-
Initiation: While stirring the monomer solution, rapidly inject the required amount of the G3 catalyst stock solution (e.g., for a monomer-to-catalyst ratio of 100:1).[3]
-
Polymerization: Allow the reaction to stir at room temperature. The reaction is often rapid, and a significant increase in viscosity will be observed. Monitor monomer conversion over time by taking aliquots, terminating them with ethyl vinyl ether, and analyzing via SEC.[3]
-
Termination: After the desired time (e.g., 1-2 hours) or when desired conversion is reached, terminate the polymerization by adding a few drops of ethyl vinyl ether.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Purification: Filter the precipitated polynorbornene, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Cationic Ring-Opening Polymerization (CROP)
Application Note:
Cationic Ring-Opening Polymerization (CROP) is suitable for bicyclic monomers containing heterocyclic functionalities, such as ethers, acetals, and orthoesters.[1] The polymerization is initiated by cationic species, which can be generated from protic acids (e.g., H₂SO₄) or, more commonly, Lewis acids (e.g., BF₃, AlCl₃) in the presence of a co-initiator like water or HCl.[1][8] The reaction proceeds via nucleophilic attack of the monomer on the propagating cationic chain end (e.g., an oxonium ion).[1] CROP is a powerful method for producing polyethers and polyesters with cyclic units in the backbone, which can lead to materials with high crystallinity and melting points.[1] However, these reactions are sensitive to impurities and require stringent anhydrous conditions to prevent premature termination.[9]
Mechanism of Cationic Ring-Opening Polymerization (CROP)
Caption: Mechanism of CROP for a bicyclic ether monomer.
Quantitative Data for CROP of Bicyclic Monomers
| Monomer Type | Monomer Example | Polymer Property | Value | Ref. |
| Bicyclic Ether | 7-Oxabicyclo[2.2.1]heptane | Melting Point (Tm) | 250 °C | [1] |
| Monocyclic Ether | Tetrahydrofuran (for comparison) | Melting Point (Tm) | 50 °C | [1] |
| Bicyclic Acetal | Sugar-derived acetals (e.g., 50-52) | Application | Synthetic Polysaccharides | [1] |
Experimental Protocol: Cationic Polymerization of a Bicyclic Ether
This is a generalized protocol for the CROP of a bicyclic ether.
-
Materials & Setup:
-
Monomer: 7-Oxabicyclo[2.2.1]heptane
-
Initiator System: Boron trifluoride etherate (BF₃·OEt₂)
-
Solvent: Anhydrous dichloromethane (CH₂Cl₂)
-
A reaction vessel equipped for rigorous exclusion of moisture and air (e.g., baked Schlenk line or glovebox).
-
-
Procedure:
-
Purification: Purify the monomer and solvent to remove any water or nucleophilic impurities. Distill from a suitable drying agent (e.g., CaH₂).
-
Reaction Setup: In a glovebox or under a high vacuum line, add the purified bicyclic ether monomer to the reaction vessel containing anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to the desired temperature (e.g., -78 °C to 0 °C) to control the polymerization rate and suppress side reactions.
-
Initiation: Add the initiator (BF₃·OEt₂) dropwise to the stirred monomer solution. An immediate color change or increase in viscosity may be observed.
-
Polymerization: Maintain the reaction at the set temperature for a period ranging from several hours to a day, depending on monomer reactivity.
-
Termination: Terminate the reaction by adding a nucleophilic quenching agent, such as methanol or an amine solution (e.g., triethylamine in methanol).
-
Isolation: Precipitate the resulting polymer in a non-solvent like cold hexane or methanol.
-
Purification: Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry under vacuum.
-
Radical Polymerization
Application Note:
While less common for ring-opening, radical polymerization can be used for bicyclic monomers that contain a vinyl group, such as certain norbornene derivatives.[2][10] This is a type of vinyl-addition polymerization where the bicyclic structure is retained as a pendant group on the polymer backbone.[10] The process is initiated by the decomposition of a radical initiator (e.g., AIBN, benzoyl peroxide) to form free radicals.[11][12] The radical then adds across the monomer's double bond to initiate chain growth.[11] Radical polymerization is known for its robustness and tolerance to trace impurities and water, but it generally offers less control over polymer architecture, leading to higher PDIs compared to living polymerization methods.[11]
Mechanism of Radical Polymerization
Caption: Key steps in the radical polymerization of a vinyl monomer.
Quantitative Data for Radical Polymerization of Bicyclic Monomers
| Monomer | Initiator | Polymerization Type | Mn (kDa) | Ref. |
| Bromoalkyl Norbornene (1 CH₂ linker) | Pd-catalyst | Vinyl-Addition | < 10 | [10] |
| Bromoalkyl Norbornene (4 CH₂ linker) | Pd-catalyst | Vinyl-Addition | up to 120 | [10] |
| 2-Carbethoxybicyclo[2.2.1]-2,5-heptadiene | AIBN | Radical | High MW | [13] |
Experimental Protocol: Radical Polymerization of a Vinyl Norbornene Derivative
This is a generalized protocol for the free-radical polymerization of a functionalized norbornene.
-
Materials & Setup:
-
Monomer: e.g., 5-vinyl-2-norbornene
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Solvent: Toluene or benzene
-
Reaction vessel with a condenser and nitrogen inlet.
-
-
Procedure:
-
Monomer & Solvent: Place the vinyl norbornene monomer and solvent into the reaction flask.
-
Inert Atmosphere: Bubble nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Initiator Addition: Add the AIBN initiator to the solution. The amount will typically be 0.1-1.0 mol% relative to the monomer.
-
Polymerization: Heat the reaction mixture to the appropriate temperature to decompose the initiator (e.g., 60-80 °C for AIBN) under a nitrogen atmosphere.
-
Reaction Time: Allow the polymerization to proceed for several hours (e.g., 6-24 h). The solution will become more viscous as the polymer forms.
-
Isolation: After cooling to room temperature, pour the viscous solution into a large volume of a non-solvent (e.g., methanol or hexane) to precipitate the polymer.
-
Purification: Stir the precipitate, then collect the polymer by filtration. Wash with additional non-solvent and dry in a vacuum oven until a constant weight is achieved.
-
General Experimental & Analytical Workflow
The overall process for any polymerization technique follows a logical sequence from preparation to final material analysis.
Caption: General workflow for synthesis and analysis of polymers.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. polymer.or.kr [polymer.or.kr]
- 7. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 10. Vinyl-Addition Homopolymeization of Norbornenes with Bromoalkyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radical polymerization - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Bicyclo[2.2.1]heptane-2,2-dimethanol as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bicyclo[2.2.1]heptane-2,2-dimethanol as a crosslinking agent to enhance the thermomechanical properties of polymers. Its rigid, bicyclic structure makes it a valuable monomer for creating high-performance materials suitable for various advanced applications.
Introduction
This compound is a cycloaliphatic diol characterized by a strained bicyclic ring system. This unique molecular architecture imparts significant rigidity. When incorporated into polymer chains as a crosslinking agent, it restricts segmental motion, leading to a notable increase in the glass transition temperature (Tg), thermal stability, and mechanical strength of the resulting polymer. This makes it a compelling choice for the development of advanced polymers in fields requiring high-temperature resistance and durability.
Key Applications and Benefits
The primary application of this compound is as a crosslinking agent or comonomer in the synthesis of:
-
Polyurethanes: It is used to create rigid polyurethane foams and coatings with enhanced thermal stability and mechanical strength. The incorporation of its rigid structure can lead to a glass transition temperature exceeding 150°C in polyurethane foams[1].
-
Polyesters: In polyester synthesis, particularly for high-temperature applications, it serves to increase the Tg and improve the thermomechanical properties of the resulting resin. Patents suggest its use in unsaturated polyester resins designed for high performance.
-
Epoxy Resins: While less documented, its diol functionality makes it a potential candidate for modifying epoxy resins to improve their toughness and thermal characteristics.
Key Benefits:
-
Increased Glass Transition Temperature (Tg): The rigid bicyclic structure significantly elevates the Tg of polymers.
-
Enhanced Thermal Stability: Polymers incorporating this diol exhibit improved resistance to thermal degradation.
-
Improved Mechanical Properties: The stiffness of the bicyclic moiety contributes to higher tensile strength and modulus in the crosslinked polymer.
-
High-Performance Resins: It is a key ingredient in the formulation of resins for demanding applications, including aerospace materials.
Experimental Protocols
While specific, detailed protocols for this compound are not extensively published, the following general procedures for polyurethane and polyester synthesis can be adapted. Researchers should optimize the stoichiometry and reaction conditions based on their specific polymer system and desired properties.
Synthesis of a this compound-Crosslinked Polyurethane
This protocol describes a two-step prepolymer method for synthesizing a polyurethane, a common technique in polyurethane chemistry.
Materials:
-
Polyol (e.g., Poly(tetramethylene ether) glycol, PTMEG)
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate, MDI)
-
This compound (as crosslinking agent/chain extender)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Solvent (e.g., Anhydrous Tetrahydrofuran, THF)
Procedure:
-
Prepolymer Synthesis:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add the polyol and diisocyanate in a calculated molar ratio (e.g., NCO:OH ratio of 2:1).
-
Heat the mixture to a specific temperature (e.g., 80°C) under a nitrogen atmosphere with continuous stirring.
-
Monitor the reaction progress by titrating the isocyanate (NCO) content until it reaches the theoretical value.
-
-
Crosslinking/Chain Extension:
-
Cool the prepolymer to a suitable temperature (e.g., 60°C).
-
Dissolve this compound in the solvent.
-
Add the solution of the crosslinking agent to the prepolymer with vigorous stirring. The amount should be calculated to achieve the desired degree of crosslinking.
-
Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).
-
Pour the mixture into a mold and cure at an elevated temperature (e.g., 100-120°C) for several hours to complete the crosslinking reaction.
-
Experimental Workflow:
Caption: Workflow for the synthesis of a crosslinked polyurethane.
Synthesis of a Polyester Incorporating this compound via Melt Polycondensation
This protocol outlines a typical melt polycondensation process for producing polyesters.
Materials:
-
Dicarboxylic acid or its dimethyl ester (e.g., Dimethyl terephthalate, DMT)
-
Diol (e.g., Ethylene glycol, EG)
-
This compound (as comonomer/crosslinker)
-
Catalyst (e.g., Antimony trioxide or Titanium(IV) isopropoxide)
Procedure:
-
Esterification/Transesterification:
-
Charge the dicarboxylic acid/ester, diol, and this compound into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation column.
-
Add the catalyst.
-
Heat the mixture under a nitrogen atmosphere to a temperature range of 180-220°C.
-
Methanol or water will be distilled off as the reaction proceeds. Continue this step until the distillation ceases.
-
-
Polycondensation:
-
Gradually increase the temperature to 250-280°C.
-
Simultaneously, reduce the pressure slowly to a high vacuum (<1 Torr).
-
Continue the reaction under these conditions to facilitate the removal of excess diol and increase the molecular weight of the polymer. The reaction is typically monitored by the viscosity of the melt.
-
Once the desired viscosity is achieved, the molten polymer is extruded and pelletized.
-
Logical Relationship of Synthesis Steps:
Caption: Key stages in melt polycondensation for polyester synthesis.
Data Presentation
The following tables summarize the expected effects of incorporating this compound into polymer matrices based on available data for related cycloaliphatic diols. Actual values will vary depending on the specific polymer system and synthesis conditions.
Table 1: Expected Thermal Properties of Polymers with and without this compound
| Polymer System | Crosslinking Agent | Expected Glass Transition Temp. (Tg) | Expected Thermal Decomposition Temp. (TGA) |
| Polyurethane | None | Moderate | Standard |
| Polyurethane | This compound | High (>150°C) [1] | Increased |
| Polyester | None | Moderate | Standard |
| Polyester | This compound | Significantly Increased | Increased |
Table 2: Expected Mechanical Properties of Polymers with and without this compound
| Polymer System | Crosslinking Agent | Expected Tensile Strength | Expected Young's Modulus | Expected Elongation at Break |
| Polyurethane | None | Standard | Standard | Standard |
| Polyurethane | This compound | Increased | Significantly Increased | Decreased |
| Polyester | None | Standard | Standard | Standard |
| Polyester | This compound | Increased | Significantly Increased | Decreased |
Characterization of Crosslinked Polymers
To evaluate the effectiveness of this compound as a crosslinking agent, the following characterization techniques are recommended:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the incorporation of the diol into the polymer backbone by identifying characteristic peaks of the bicyclic structure and the formation of urethane or ester linkages.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the resulting polymer and confirm the presence of the bicyclo[2.2.1]heptane moiety.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insight into the effect of crosslinking on the thermal properties.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by measuring its weight loss as a function of temperature.
-
Dynamic Mechanical Analysis (DMA): To measure the storage modulus, loss modulus, and tan delta as a function of temperature, which provides information on the viscoelastic properties and the Tg.
-
Tensile Testing: To determine the mechanical properties such as tensile strength, Young's modulus, and elongation at break.
Signaling Pathway for Property Enhancement:
Caption: Influence of the diol's structure on polymer properties.
Conclusion
This compound is a promising crosslinking agent for creating high-performance polymers with superior thermal and mechanical properties. Its rigid bicyclic structure is key to enhancing the performance of polyurethanes and polyesters. The provided protocols and characterization methods offer a starting point for researchers to explore the full potential of this unique monomer in their specific applications. Further optimization of reaction conditions and formulations will enable the development of novel materials tailored for demanding environments.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Bicycloheptane Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of reaction conditions for bicycloheptane polymerization. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for bicycloheptane polymerization?
A1: The two primary methods for the polymerization of bicycloheptane derivatives, such as norbornene, are Ring-Opening Metathesis Polymerization (ROMP) and cationic polymerization. ROMP utilizes transition metal catalysts to open the bicyclic ring and form unsaturated polymers.[1][2][3] Cationic polymerization, on the other hand, employs Lewis acids or protic acids to initiate the polymerization of the olefin, resulting in a saturated polymer backbone.[4][5][6]
Q2: Which factors are most critical for controlling the molecular weight and polydispersity of the resulting polymer in ROMP?
A2: Key factors influencing molecular weight (Mw) and polydispersity index (PDI) in ROMP include the monomer-to-catalyst ratio ([M]/[C]), the choice of catalyst, reaction temperature, and solvent.[7][8][9] A higher [M]/[C] ratio generally leads to a higher molecular weight. The catalyst generation (e.g., Grubbs' first, second, or third generation) significantly impacts initiation and propagation rates, thereby affecting PDI.[7][10] Temperature can also influence the reaction kinetics and the occurrence of side reactions that broaden the PDI.[8]
Q3: How does solvent polarity affect cationic polymerization of bicycloheptane derivatives?
A3: Solvent polarity plays a crucial role in cationic polymerization. An increase in solvent polarity can lead to a higher concentration of free ions from the initiator-co-initiator complex, which can increase the polymerization rate.[11][12] However, highly polar solvents that are nucleophilic (e.g., water, alcohols) can also act as terminating agents, leading to low molecular weight polymers.[6][13] Therefore, the choice of solvent is a critical parameter to optimize.
Q4: What is "back-biting" in ROMP and how can it be minimized?
A4: "Back-biting" is a chain transfer reaction where the active catalyst center reacts with a double bond within the same growing polymer chain. This can lead to the formation of cyclic oligomers and a broadening of the molecular weight distribution (higher PDI).[2] Minimizing back-biting can be achieved by using less active catalysts that are more selective for the strained monomer, optimizing the reaction temperature (often lower temperatures are preferred), and controlling the monomer concentration.[14]
Troubleshooting Guides
Ring-Opening Metathesis Polymerization (ROMP)
Problem 1: Low Polymer Yield
-
Question: My ROMP of a bicycloheptane derivative is resulting in a very low yield. What are the potential causes and how can I improve it?
-
Answer:
-
Inactive Catalyst: Ensure the catalyst has been stored under an inert atmosphere and handled properly to prevent deactivation by air or moisture.
-
Insufficient Catalyst Loading: The monomer-to-catalyst ratio may be too high. Try decreasing the [M]/[C] ratio to increase the catalyst concentration.
-
Monomer Impurities: Impurities in the monomer, such as water or other functional groups, can poison the catalyst. Purify the monomer before use.
-
Low Reaction Temperature: While lower temperatures can suppress side reactions, they may also significantly slow down the polymerization rate. Consider a moderate increase in temperature.[8]
-
Inappropriate Solvent: The choice of solvent can affect catalyst activity and polymer solubility. Ensure the solvent is dry and compatible with the catalyst system.
-
Problem 2: High Polydispersity Index (PDI)
-
Question: The GPC analysis of my polynorbornene shows a broad molecular weight distribution (PDI > 1.5). How can I achieve a narrower PDI?
-
Answer:
-
Slow Initiation: If the initiation rate is much slower than the propagation rate, it can lead to a broad PDI. Consider using a more active catalyst (e.g., a third-generation Grubbs catalyst) for faster initiation.[7][10]
-
Chain Transfer Reactions: "Back-biting" or intermolecular chain transfer can broaden the PDI. Running the reaction at a lower temperature can often suppress these side reactions.[2][14]
-
High Monomer Conversion: Pushing the reaction to very high conversions can sometimes lead to side reactions. Try stopping the reaction at a slightly lower conversion.
-
Temperature Fluctuations: Inconsistent reaction temperature can affect the polymerization kinetics and broaden the PDI. Ensure stable temperature control throughout the reaction.[8]
-
Cationic Polymerization
Problem 1: No Polymerization or Very Low Conversion
-
Question: I am trying to polymerize a bicycloheptane derivative using a Lewis acid, but I am getting no polymer. What could be the issue?
-
Answer:
-
Absence of a Co-initiator: Many Lewis acid catalysts require a co-initiator, such as water or an alcohol, to generate the initiating carbocation.[15] Ensure a controlled amount of a suitable co-initiator is present.
-
Highly Nucleophilic Impurities: The presence of strong nucleophiles in the monomer or solvent will terminate the growing cationic chains. Rigorously dry and purify all reagents and glassware.[6][13]
-
Insufficiently Strong Lewis Acid: The chosen Lewis acid may not be strong enough to activate the monomer. Consider using a more powerful Lewis acid.
-
Low Temperature: Extremely low temperatures can significantly reduce the reaction rate. A moderate temperature increase might be necessary.[11]
-
Problem 2: Low Molecular Weight Polymer
-
Question: My cationic polymerization yields a polymer, but the molecular weight is consistently low. How can I increase it?
-
Answer:
-
Chain Transfer to Monomer: This is a common termination pathway in cationic polymerization. Lowering the reaction temperature can often reduce the rate of chain transfer relative to propagation.[11]
-
Excess Co-initiator: Too much co-initiator can lead to an excess of initiating species and consequently, shorter polymer chains. Carefully control the concentration of the co-initiator.
-
Solvent Effects: As mentioned, a highly polar and nucleophilic solvent can terminate the polymerization. Consider using a less polar solvent.[12]
-
Nature of the Counter-ion: The stability of the propagating carbocation is influenced by the counter-ion from the Lewis acid. A less nucleophilic counter-ion can lead to a more stable propagating species and higher molecular weights.
-
Data Presentation: Optimization of Reaction Conditions
Table 1: Ring-Opening Metathesis Polymerization (ROMP) of Norbornene Derivatives
| Catalyst | [M]/[C] | Temperature (°C) | Time (h) | Yield (%) | M_w (kDa) | PDI | Reference |
| Grubbs 1st Gen | 200:1 | 25 | 2 | 95 | 150 | 1.65 | [7] |
| Grubbs 2nd Gen | 500:1 | 25 | 1 | 98 | 350 | 1.25 | [7] |
| Grubbs 3rd Gen | 1000:1 | 0 | 0.5 | 99 | 600 | 1.10 | [7][10] |
| Grubbs 3rd Gen | 500:1 | -20 | 1 | 92 | 310 | 1.20 | [8] |
| Grubbs 3rd Gen | 500:1 | 35 | 1 | 99 | 330 | 3.00 | [8] |
| [Ru]-III | 200:1 | -15 | 1 | 76 | 25.4 | 1.08 | [9][16] |
Table 2: Cationic Polymerization of Norbornene Derivatives
| Initiator/Co-initiator | [M]/[I] | Temperature (°C) | Time (h) | Yield (%) | M_w (kDa) | PDI | Reference |
| B(C_6F_5)_3 / Caprylic Acid | 500:1 | 20 | 0.25 | 95 | 430 | - | [4][17] |
| Pd(OAc)_2 / BF_3·Et_2O | 1000:1 | 25 | 24 | 60 | - | - | [2] |
| [(mes)Pd(allyl)][PF_6] | 200:1 | 25 | 0.08 | 100 | 110 | 1.1 | [18] |
| SnCl_4 / H_2O | 100:1 | 0 | 1 | - | - | - | [11] |
| SnCl_4 / H_2O | 100:1 | -78 | 1 | - | - | - | [11] |
Experimental Protocols
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP) of Bicyclo[2.2.1]hept-2-ene (Norbornene)
Materials:
-
Bicyclo[2.2.1]hept-2-ene (Norbornene), purified by sublimation
-
Grubbs' Third Generation Catalyst
-
Anhydrous, degassed toluene
-
Ethyl vinyl ether
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a glovebox, add the desired amount of Grubbs' third-generation catalyst to a dry Schlenk flask equipped with a magnetic stir bar.
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Add anhydrous, degassed toluene to the flask via cannula to dissolve the catalyst.
-
In a separate flask, dissolve the purified norbornene in anhydrous, degassed toluene.
-
Transfer the monomer solution to the catalyst solution via cannula while stirring.
-
Allow the reaction to proceed at the desired temperature for the specified time (e.g., 0°C for 30 minutes). The solution will become noticeably viscous.
-
Quench the polymerization by adding a small amount of ethyl vinyl ether and stirring for 20 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of rapidly stirring methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.[1][19]
Protocol 2: Cationic Polymerization of 5-Ethylidene-2-norbornene (ENB)
Materials:
-
5-Ethylidene-2-norbornene (ENB), freshly distilled
-
Tris(pentafluorophenyl)borane (B(C_6F_5)_3)
-
Caprylic acid
-
Anhydrous toluene
-
Ethanol
-
Pre-heated, argon-filled ampule
Procedure:
-
In a pre-heated, argon-filled ampule, prepare a 0.15 M solution of B(C_6F_5)_3 in anhydrous toluene.
-
Using a microsyringe, add the calculated amount of caprylic acid as the initiator to the borane solution.
-
Stir the mixture for 2-3 minutes.
-
Add the freshly distilled ENB monomer to the initiator solution.
-
Allow the polymerization to proceed at 20°C for 15 minutes.
-
Terminate the polymerization by adding ethanol, which will cause the polymer to precipitate.
-
Filter the polymer, wash it thoroughly with ethanol, and then dissolve it in toluene.
-
Re-precipitate the polymer into ethanol and dry it under reduced pressure at 50°C to a constant weight.[4][17]
Visualizations
Caption: General experimental workflow for Ring-Opening Metathesis Polymerization (ROMP).
References
- 1. react.rutgers.edu [react.rutgers.edu]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of polynorbornadienes by ring-opening metathesis polymerization and their saturated derivatives bearing various ester groups and carboxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalytic living ring-opening metathesis polymerization with Grubbs' second- and third-generation catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pslc.ws [pslc.ws]
- 12. researchgate.net [researchgate.net]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Polymer Synthesis: Cationic [employees.csbsju.edu]
- 16. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. folia.unifr.ch [folia.unifr.ch]
Technical Support Center: Synthesis of Bicycloheptane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of bicycloheptane derivatives, with a focus on bicyclo[1.1.1]pentanes (BCPs).
Troubleshooting Guides
This section addresses common side reactions and experimental issues encountered during the synthesis of bicycloheptane derivatives.
Issue 1: Low or No Product Yield in Radical Addition to [1.1.1]Propellane
Question: I am attempting a triethylborane-initiated radical addition of an alkyl halide to [1.1.1]propellane, but I am observing low to no yield of the desired bicyclo[1.1.1]pentane product. What are the potential causes and solutions?
Answer: Low yields in triethylborane-initiated radical additions to [1.1.1]propellane can stem from several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
[1.1.1]Propellane Degradation: [1.1.1]Propellane is a highly strained and volatile compound that can polymerize or rearrange, especially in the presence of air or at elevated concentrations.[1] Ensure your [1.1.1]propellane solution is fresh and has been stored at low temperatures (e.g., -20 °C) under an inert atmosphere.[2]
-
Inefficient Radical Initiation: The initiation of the radical reaction by triethylborane requires the presence of a small amount of oxygen. However, too much oxygen can lead to unwanted side reactions. The initiation mechanism can be inefficient, and a secondary initiation pathway involving diethyl(ethylperoxy)borane (Et2BOOEt) is often more effective.[2]
-
Substrate Incompatibility: Some substrates, like aryl halides, are unreactive under triethylborane initiation.[4]
Experimental Protocol: Triethylborane-Initiated Atom Transfer Radical Addition (ATRA)
A simple reaction mixture consists of the alkyl halide, a solution of [1.1.1]propellane, and up to 10 mol % of triethylborane. The reaction is typically carried out at room temperature under an inert atmosphere. This method has shown excellent functional group compatibility with a wide range of alkyl iodides and bromides.[3][4]
Quantitative Data Summary: Comparison of Radical Initiation Methods
| Substrate | Initiator/Catalyst | Solvent | Yield (%) | Reference |
| Benzyl Iodide | Triethylborane | - | Ineffective | [5] |
| Benzyl Iodide | fac-Ir(ppy)₃ | Pivalonitrile | 87 | [5] |
| 2-Iodopyridine | Triethylborane | - | Unreactive | [6] |
| 2-Iodopyridine | fac-Ir(ppy)₃ | Pivalonitrile | 65 | [6] |
Issue 2: Formation of Oligomeric Byproducts ("Staffanes")
Question: During the synthesis of a 1,3-disubstituted bicyclo[1.1.1]pentane, I am observing the formation of higher molecular weight byproducts, which I suspect are "staffane" oligomers. How can I minimize their formation?
Answer: The formation of "staffane" oligomers, which result from multiple additions of the radical intermediate to [1.1.1]propellane, is a common side reaction when the concentration of [1.1.1]propellane is too high relative to the other reactants.[6]
-
Solution: To minimize oligomerization, it is crucial to control the stoichiometry of the reactants. Using an optimal excess of the radical precursor and controlling the addition rate of [1.1.1]propellane can favor the desired 1:1 adduct. The optimized conditions for photocatalytic additions often involve using two equivalents of [1.1.1]propellane. Lower loadings can result in incomplete reaction, while higher loadings lead to increased formation of staffanes.[6]
Experimental Workflow for Minimizing Oligomerization
Caption: Workflow for a photocatalytic cascade atom transfer radical addition (CATRA) reaction designed to minimize oligomerization by controlling reactant concentrations.[7]
Issue 3: Poor Yields in Anionic Additions to [1.1.1]Propellane
Question: I am using a Grignard reagent to synthesize a BCP derivative, but the reaction requires harsh conditions (high temperature) and gives a low yield. Are there ways to improve this?
Answer: Anionic additions to [1.1.1]propellane, such as those involving Grignard reagents, often require forcing conditions like heating in a sealed tube, which can limit functional group tolerance and lead to side reactions.[3]
-
Solution 1: Use of Milder Reagents: The Walsh group has developed a method using 2-azaallyl anions that proceeds at room temperature.[8] This avoids the need for high temperatures and expands the substrate scope.
-
Solution 2: Trapping of the Intermediate: The intermediate BCP carbanion formed after the initial addition can be trapped with an electrophile. For example, trapping with i-PrOBpin affords versatile BCP boronic esters.[8]
-
Solution 3: Alternative Catalysis: For certain transformations, such as the synthesis of α-chiral BCPs, the direct use of the BCP-Grignard reagent can lead to poor selectivity. In such cases, transmetalation to a zinc species followed by an iridium-catalyzed asymmetric allylic substitution can provide high regio- and enantioselectivity.[9][10]
Reaction Scheme: Milder Anionic Addition
References
- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ora.ox.ac.uk [ora.ox.ac.uk]
- 7. chinesechemsoc.org [chinesechemsoc.org]
- 8. Strain-release 2-azaallyl anion addition/borylation of [1.1.1]propellane: synthesis and functionalization of benzylamine bicyclo[1.1.1]pentyl boronate ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01349A [pubs.rsc.org]
- 9. Enantioselective synthesis of chiral BCPs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01631E [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereoselective Bicyclo[2.2.1]heptane Synthesis
Welcome to the technical support center for the synthesis of bicyclo[2.2.1]heptane systems. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in achieving high stereoselectivity. The bicyclo[2.2.1]heptane framework is a key structural motif in numerous natural products and pharmaceutical agents, making stereocontrol in its synthesis critically important.[1][2][3]
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing stereoselectivity in the Diels-Alder synthesis of bicyclo[2.2.1]heptanes?
A1: The stereochemical outcome of the Diels-Alder reaction to form bicyclo[2.2.1]heptanes is primarily governed by three factors:
-
Endo/Exo Selectivity (Diastereoselectivity): This is controlled by the kinetic versus thermodynamic stability of the transition states. The endo product is often the kinetic product due to favorable secondary orbital interactions, while the exo product is typically more thermodynamically stable.
-
Facial Selectivity (Diastereoselectivity): This arises when one or both faces of the diene or dienophile are sterically or electronically differentiated. The incoming reactant will preferentially approach from the less hindered face.[4]
-
Enantioselectivity: This determines which enantiomer is formed in excess. It is achieved by introducing a chiral element into the reaction, such as a chiral auxiliary, a chiral catalyst, or a chiral substrate.[4]
Q2: How can I improve the endo/exo selectivity of my reaction?
A2: Improving the endo:exo ratio often involves manipulating the reaction conditions to favor the kinetic (endo) product.
-
Temperature: Lowering the reaction temperature generally increases the kinetic selectivity, favoring the endo adduct.
-
Lewis Acid Catalysis: The choice of Lewis acid can dramatically influence the selectivity. For example, in reactions with cyclopentadiene, TiCl₄ is known to strongly favor the endo product, while other catalysts like ZnI₂ can selectively yield the exo product.[5]
Q3: My reaction is producing a mixture of diastereomers due to poor facial selectivity. How can I improve this?
A3: Enhancing facial selectivity requires increasing the steric or electronic difference between the two faces of the diene or dienophile.
-
Steric Hindrance: Incorporating bulky substituents on the diene or dienophile can effectively block one face, directing the cycloaddition to the opposite side.[4]
-
Chiral Auxiliaries: Attaching a chiral auxiliary to the dienophile is a common and effective strategy. The auxiliary creates a sterically biased environment, forcing the diene to approach from a specific face.[1][2] Bornanesultam is a well-known and effective chiral auxiliary for this purpose.[1][2][3]
-
Chiral Catalysts: Chiral Lewis acids or organocatalysts can coordinate to the dienophile, creating a chiral environment that differentiates the two faces and promotes an enantioselective reaction.[6][7]
Q4: I have a low enantiomeric excess (ee). What are the common causes and how can I fix it?
A4: Low enantioselectivity can stem from several issues in your asymmetric synthesis setup.
-
Ineffective Chiral Source: The chosen chiral auxiliary or catalyst may not be optimal for your specific substrates. It is crucial to screen a variety of chiral catalysts or auxiliaries.
-
Reaction Conditions: Temperature and solvent can have a significant impact on enantioselectivity. Optimizing these parameters is essential. For instance, organocatalytic approaches have shown that solvents like toluene, CH₃CN, and THF can lead to lower diastereoselectivity and yields compared to dichloromethane, even while maintaining similar enantioselectivity.[1]
-
Catalyst Loading: Insufficient or excessive catalyst loading can lead to a diminished ee. The optimal catalyst loading should be determined experimentally.
-
Background Reaction: A non-catalyzed "background" reaction can produce a racemic product, lowering the overall ee. Lowering the reaction temperature can often slow down the background reaction more than the catalyzed one.
Troubleshooting Guide
Problem 1: Poor endo:exo Selectivity
| Possible Cause | Suggested Solution |
| Reaction temperature is too high. | Lower the reaction temperature. Diels-Alder reactions are reversible, and the more stable exo product may be favored at higher temperatures. |
| Non-catalyzed thermal reaction. | Introduce a Lewis acid catalyst. Lewis acids can enhance the rate and selectivity of the reaction. |
| Inappropriate Lewis Acid. | Screen a panel of Lewis acids. TiCl₄ often promotes endo selectivity, whereas ZnI₂ can favor exo products in certain cases.[5] |
Problem 2: Low Diastereomeric Ratio (d.r.) / Poor Facial Selectivity
| Possible Cause | Suggested Solution |
| Insufficient steric differentiation. | Modify the diene or dienophile to incorporate bulkier substituents that can better direct the incoming reagent. |
| Flexible transition state. | Use a rigid diene or dienophile.[4] The use of cyclic dienophiles often results in higher facial selectivity. |
| Lack of a directing group. | Employ a substrate with a chiral auxiliary attached to guide the facial approach of the other reactant. |
Problem 3: Low Enantiomeric Excess (ee)
| Possible Cause | Suggested Solution |
| Suboptimal chiral catalyst or auxiliary. | Screen different chiral catalysts (e.g., chiral Lewis acids, organocatalysts) or chiral auxiliaries (e.g., bornanesultam, 10-mercaptoisoborneol).[1][8] |
| Incorrect reaction temperature. | Optimize the temperature. Asymmetric reactions are often highly sensitive to temperature changes; lower temperatures frequently lead to higher ee.[1] |
| Solvent effects. | Evaluate a range of solvents. The polarity and coordinating ability of the solvent can influence the catalyst's effectiveness and the transition state geometry.[1] |
| Non-catalyzed background reaction. | Lower the reaction temperature and/or catalyst loading to minimize the contribution from the non-selective background reaction. |
| Post-cycloaddition resolution needed. | If high selectivity in the cycloaddition cannot be achieved, consider a kinetic resolution of the product mixture, for example, via Sharpless asymmetric dihydroxylation.[9] |
Quantitative Data on Stereoselectivity
The tables below summarize quantitative data from the literature, illustrating the impact of various reaction parameters on stereoselectivity.
Table 1: Effect of Lewis Acid on endo/exo Selectivity in the Reaction of 1-acetylvinyl p-nitrobenzenecarboxylate with Cyclopentadiene
| Catalyst | Temperature | endo:exo Ratio | Reference |
| None (Thermal) | Not specified | 33:67 | [5] |
| TiCl₄ | Not specified | 96:4 | [5] |
| ZnI₂ | Not specified | 0:100 (Exclusively exo) | [5] |
Table 2: Optimization of an Organocatalytic Asymmetric Formal [4+2] Cycloaddition
| Catalyst (10 mol%) | Temperature (°C) | Solvent | Yield (%) | d.r. | ee (%) | Reference |
| Catalyst A | RT | CH₂Cl₂ | 82 | 2.3:1 | 88 | [1][3] |
| Catalyst C | -40 | CH₂Cl₂ | 85 | 10:1 | >99 | [1][3] |
| Catalyst C | -40 | Toluene | 65 | 4.5:1 | >99 | [1][3] |
| Catalyst C | -40 | CH₃CN | 51 | 3.2:1 | >99 | [1][3] |
| Catalyst C | -40 | THF | 45 | 4.3:1 | >99 | [1][3] |
Key Experimental Protocols
Protocol 1: Chiral Lewis Acid-Catalyzed Enantioselective Diels-Alder Reaction
This protocol is adapted from a procedure for the synthesis of functionalized bicyclo[2.2.1]heptanes.[6]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the chiral ligand in dry, degassed dichloromethane (CH₂Cl₂).
-
Cool the solution to the desired temperature (e.g., -95 °C) using a suitable cooling bath (e.g., liquid N₂/pentane).
-
Slowly add the Lewis acid (e.g., a solution of SnCl₄ in CH₂Cl₂) to the ligand solution. Stir for 15-30 minutes to allow for complex formation.
-
Reaction: To the pre-formed chiral catalyst solution, add the dienophile (e.g., methacrolein) dropwise.
-
After a few minutes, add a pre-cooled solution of the diene (e.g., 2,3-dimethyl-1,3-butadiene in CH₂Cl₂) dropwise over 10-15 minutes.
-
Stir the reaction mixture at -95 °C for the specified time (e.g., 4 hours), monitoring by TLC or LC-MS.
-
Workup: Upon completion, add a Brønsted acid (e.g., HClO₄) at -95 °C to facilitate the subsequent rearrangement step, if applicable.
-
Allow the reaction to warm slowly to 0 °C and then quench carefully with a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., MTBE).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diels-Alder Reaction Using a Chiral Auxiliary
This protocol is based on the use of amino acid-derived chiral auxiliaries for asymmetric Diels-Alder reactions.[10]
-
Catalyst Addition: Under an inert atmosphere, add the Lewis acid catalyst (e.g., Et₂AlCl) to a solution of the chiral dienophile (e.g., an N-acryloyl derivative of a chiral amino acid, 0.25 mmol) in dry CH₂Cl₂ (5 mL).
-
Stir the mixture for 1 hour at room temperature to ensure complexation.
-
Reaction: Cool the solution to the desired reaction temperature (e.g., -78 °C).
-
Add freshly distilled cyclopentadiene (1.75 mmol) in CH₂Cl₂ (2 mL) to the cooled solution.
-
Stir the reaction for the required time (e.g., 24-72 hours), monitoring for completion.
-
Workup: Quench the reaction by the addition of solid Na₂CO₃·10H₂O.
-
Filter the mixture to remove solids.
-
Analyze the filtrate by HPLC and ¹H-NMR to determine conversion, endo/exo ratio, and diastereoselectivity.
-
The chiral auxiliary can be cleaved under appropriate conditions (e.g., hydrolysis) to yield the final enantiomerically enriched product.
Visualizations
Caption: Troubleshooting workflow for improving stereoselectivity.
Caption: Lewis acid activation in a Diels-Alder reaction.
Caption: Comparison of endo and exo transition states.
References
- 1. An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00814C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Stereoselectivity of the captodative alkenes 1-acetylvinyl arenecarboxylates in Diels-Alder reactions with cyclic dienes and stereospecific rearrangement of their bicyclo[2.2.n] α-ketol adducts - Arabian Journal of Chemistry [arabjchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sequential Diels-Alder reaction/rearrangement sequence: synthesis of functionalized bicyclo[2.2.1]heptane derivatives and revision of their relative configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An enantiodivergent synthesis of fused bicyclo[2.2.1]heptane lactones via an asymmetric Diels–Alder reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. investigacion.unirioja.es [investigacion.unirioja.es]
Navigating the Synthesis of Bicyclo[2.2.1]heptane-2,2-dimethanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and scale-up of Bicyclo[2.2.1]heptane-2,2-dimethanol. This valuable building block in pharmaceutical development presents unique hurdles that can impact yield, purity, and scalability. This guide offers practical solutions and detailed protocols to streamline your experimental workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the production of this compound, categorized by the synthetic step.
Step 1: Diels-Alder Reaction
The formation of the bicyclo[2.2.1]heptane core via the Diels-Alder reaction is a critical initial step.
Question: The Diels-Alder reaction is sluggish or results in a low yield of the desired bicyclo[2.2.1]heptene-2,2-dicarboxylate adduct. What are the potential causes and solutions?
Answer:
Several factors can contribute to an inefficient Diels-Alder reaction. Consider the following troubleshooting steps:
-
Diene Purity: Cyclopentadiene readily dimerizes at room temperature. Ensure you are using freshly cracked dicyclopentadiene for optimal reactivity. The dimerization equilibrium can be shifted back to the monomer by heating the dimer.[1][2]
-
Reaction Temperature: While Diels-Alder reactions are often favored at higher temperatures, an equilibrium exists. At excessively high temperatures, the retro-Diels-Alder reaction can become significant, reducing the overall yield.[2] Optimization of the reaction temperature is crucial. For many Diels-Alder reactions involving cyclopentadiene, moderate temperatures are sufficient.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly accelerate the reaction rate and improve endo/exo selectivity. However, the choice and amount of catalyst must be carefully optimized to avoid side reactions.
-
Solvent Effects: The choice of solvent can influence the reaction rate. While often performed neat, using a non-polar solvent can sometimes be beneficial. For large-scale reactions, solvent choice will also be dictated by safety and purification considerations.
Logical Relationship: Troubleshooting the Diels-Alder Reaction
Caption: Troubleshooting workflow for low-yielding Diels-Alder reactions.
Step 2: Reduction of the Diester to Diol
The reduction of the dimethyl bicyclo[2.2.1]heptane-2,2-dicarboxylate to the corresponding diol is a critical transformation, often presenting significant challenges, especially during scale-up.
Question: During the workup of the LiAlH₄ reduction, a persistent emulsion or gelatinous precipitate forms, making product extraction difficult and leading to low yields. How can this be resolved?
Answer:
This is a very common and frustrating issue when working with lithium aluminum hydride (LiAlH₄) reductions. The formation of aluminum salts as byproducts leads to these problematic emulsions.
-
The Fieser Workup: A widely used and effective method involves the sequential, careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure is designed to precipitate the aluminum salts in a granular, easily filterable form.
-
Rochelle's Salt (Potassium Sodium Tartrate) Workup: An excellent alternative is the use of a saturated aqueous solution of Rochelle's salt. The tartrate ions chelate with the aluminum salts, breaking down the emulsion and leading to a clean phase separation. This method is particularly advantageous for larger-scale reactions.
-
Temperature Control: It is critical to perform the quenching of excess LiAlH₄ at a low temperature (typically 0 °C) to control the exothermic reaction and ensure safety.
Question: The reduction with LiAlH₄ is not going to completion, or I am observing side products. What could be the issue?
Answer:
Incomplete reduction or the formation of byproducts can stem from several sources:
-
Reagent Quality: LiAlH₄ is highly reactive with moisture. Ensure that the reagent is fresh and has been stored under anhydrous conditions. The solvent (typically THF or diethyl ether) must be rigorously dried before use.
-
Insufficient Reducing Agent: For the reduction of an ester to an alcohol, a stoichiometric excess of LiAlH₄ is required. Ensure you are using a sufficient molar equivalent of the reducing agent.
-
Reaction Time and Temperature: While many LiAlH₄ reductions are rapid, some substrates may require longer reaction times or elevated temperatures (refluxing in THF) to go to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential.
-
Potential Side Reactions: Although generally a clean reaction, side reactions can occur. For geminal diesters, incomplete reduction could lead to the formation of a lactone intermediate.
Experimental Workflow: LiAlH₄ Reduction and Workup
Caption: General workflow for the LiAlH₄ reduction of the diester.
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the two-step synthesis of this compound?
A1: While yields can vary depending on the specific conditions and scale, a well-optimized process can be expected to provide a moderate to good overall yield. The Diels-Alder reaction can often proceed in high yield (>90%), while the LiAlH₄ reduction and workup are typically the steps where yield loss is more significant.
Q2: Are there any specific safety precautions to consider during the scale-up of this synthesis?
A2: Yes, several safety considerations are paramount:
-
Diels-Alder Reaction: Cyclopentadiene is flammable. When cracking dicyclopentadiene at high temperatures, ensure proper ventilation and take precautions against ignition sources.
-
LiAlH₄ Reduction: Lithium aluminum hydride reacts violently with water and protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The quenching of excess LiAlH₄ is highly exothermic and must be done slowly and with efficient cooling. For large-scale reactions, a mechanical stirrer is recommended for efficient mixing.
Q3: How can the purity of the final this compound product be assessed?
A3: The purity of the final diol can be determined using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and identify any volatile impurities.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity for a crystalline solid.
Data Presentation
| Parameter | Diels-Alder Reaction | LiAlH₄ Reduction |
| Key Reagents | Cyclopentadiene, Dimethyl 2,2-methylenemalonate | Dimethyl bicyclo[2.2.1]heptene-2,2-dicarboxylate, LiAlH₄ |
| Typical Solvent | Neat or non-polar solvent (e.g., Toluene) | Anhydrous THF or Diethyl Ether |
| Reaction Temperature | Room Temperature to mild heating | 0 °C to reflux |
| Typical Reaction Time | 2 - 24 hours | 1 - 12 hours |
| Anticipated Yield | > 90% | 70 - 90% (post-workup) |
| Purity of Intermediate/Product | > 95% (after distillation/crystallization) | > 95% (after crystallization) |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate
-
Preparation of Cyclopentadiene: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the cyclopentadiene monomer (b.p. 41-42 °C) in a receiver cooled in an ice bath.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add dimethyl 2,2-methylenemalonate.
-
Addition of Cyclopentadiene: Slowly add a slight molar excess of the freshly prepared cyclopentadiene to the flask.
-
Reaction: Stir the mixture at room temperature. The reaction is typically exothermic. Monitor the progress of the reaction by TLC or GC. If the reaction is slow, gentle heating may be applied.
-
Workup: Once the reaction is complete, remove any unreacted cyclopentadiene and dicyclopentadiene by vacuum distillation. The resulting crude product can be purified by fractional distillation under reduced pressure or by crystallization.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and an addition funnel, prepare a suspension of a molar excess of LiAlH₄ in anhydrous THF.
-
Addition of Diester: Dissolve the dimethyl bicyclo[2.2.1]heptane-2,2-dicarboxylate (from Protocol 1, after hydrogenation of the double bond if the saturated diol is desired) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC until all the starting material is consumed.
-
Quenching and Workup (Rochelle's Salt Method):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully add ethyl acetate to quench any unreacted LiAlH₄.
-
Add a saturated aqueous solution of Rochelle's salt dropwise with vigorous stirring. Continue stirring until the emulsion breaks and two clear layers are formed.
-
-
Extraction and Purification:
-
Separate the organic layer. Extract the aqueous layer several times with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude diol can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
References
Technical Support Center: Degradation Studies of Bicyclo[2.2.1]heptane-2,2-dimethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation pathways of Bicyclo[2.2.1]heptane-2,2-dimethanol.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in the public domain, based on the chemical structure (a bicycloalkane with two primary alcohol functional groups), several degradation pathways can be anticipated under different stress conditions. These include oxidation, thermal degradation, and acid/base-catalyzed reactions.
-
Oxidative Degradation: The primary alcohol groups are susceptible to oxidation. Mild oxidation could yield the corresponding aldehydes, while stronger oxidation could lead to the formation of carboxylic acids. Further oxidation could potentially lead to ring-opening products. The bicycloalkane ring itself can also be oxidized, potentially forming ketones or undergoing ring cleavage.
-
Thermal Degradation: At elevated temperatures, decomposition can occur. This may involve dehydration of the diol to form ethers or alkenes, or fragmentation of the bicyclic ring system.
-
Acid/Base-Catalyzed Degradation: In the presence of strong acids or bases, rearrangement reactions of the bicyclic system can occur. Acid-catalyzed dehydration is also a plausible pathway.
Q2: What are the expected degradation products?
A2: Based on the potential degradation pathways, a range of degradation products can be expected. These may include:
-
Bicyclo[2.2.1]heptane-2-carbaldehyde-2-methanol
-
Bicyclo[2.2.1]heptane-2-carboxylic acid-2-methanol
-
Bicyclo[2.2.1]heptane-2,2-dicarbaldehyde
-
Bicyclo[2.2.1]heptane-2,2-dicarboxylic acid
-
Ring-opened products (various aldehydes, ketones, and carboxylic acids)
-
Dehydration products (e.g., unsaturated alcohols, ethers)
Identification of these products typically requires analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: How can I design a forced degradation study for this compound?
A3: A forced degradation study, as outlined by ICH guidelines, is essential to understand the stability of a molecule.[1][2] A typical study would involve subjecting a solution of this compound to various stress conditions to induce degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being overly complex.[1]
Key stress conditions to include are:
-
Acid Hydrolysis: e.g., 0.1 M HCl at elevated temperature.
-
Base Hydrolysis: e.g., 0.1 M NaOH at elevated temperature.
-
Oxidation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid or a solution at a high temperature (e.g., 70°C).
-
Photostability: Exposing the solid or a solution to light (e.g., UV and visible light).
A control sample (unstressed) should always be analyzed alongside the stressed samples.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.
Gas Chromatography (GC) Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Peak Tailing | - Active sites in the GC column.- Column contamination.- Inappropriate injection temperature. | - Condition the column at a higher temperature.- Use a fresh, silanized liner.- Optimize the injection port temperature.[3] |
| Ghost Peaks | - Contamination in the injection port or column.- Carryover from a previous injection. | - Bake out the column and injection port.- Run blank injections to identify the source of contamination.[3] |
| Poor Resolution | - Inappropriate column type.- Incorrect temperature program.- Carrier gas flow rate is too high or low. | - Select a column with a suitable stationary phase for the expected degradation products.- Optimize the temperature ramp rate.- Check and adjust the carrier gas flow rate.[4] |
| Baseline Instability | - Column bleed.- Contaminated carrier gas.- Detector instability. | - Condition the column.- Ensure high-purity carrier gas and use traps.- Check detector parameters and clean if necessary.[3] |
Mass Spectrometry (MS) Analysis Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Difficulty in Identifying Degradation Products | - Low abundance of degradation products.- Complex fragmentation patterns.- Co-elution of products. | - Concentrate the sample if possible.- Use soft ionization techniques (e.g., Chemical Ionization) to enhance the molecular ion peak.- Improve chromatographic separation to resolve co-eluting peaks. |
| Non-reproducible Spectra | - Fluctuations in the ion source temperature.- Unstable vacuum. | - Allow the instrument to stabilize before analysis.- Check for leaks in the vacuum system. |
Sample Preparation Issues
| Problem | Possible Causes | Troubleshooting Steps |
| Loss of Volatile Degradation Products | - Evaporation during sample handling and storage. | - Minimize sample exposure to air.- Use sealed vials for storage and analysis.- Consider headspace analysis for highly volatile products.[5] |
| Incomplete Extraction of Degradation Products | - Inappropriate extraction solvent.- Insufficient extraction time. | - Test different solvents with varying polarities.- Optimize the extraction time and agitation method. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
3% Hydrogen peroxide
-
HPLC grade water
-
pH meter
-
Heating block or water bath
-
Photostability chamber
-
Autosampler vials
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute to a final volume of 10 mL with methanol.
-
-
Base Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M HCl.
-
Dilute to a final volume of 10 mL with methanol.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final volume of 10 mL with methanol.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a vial and heat at 70°C for 48 hours.
-
Cool to room temperature and dilute to 10 mL with methanol.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines.
-
Dilute to 10 mL with methanol.
-
-
Control Sample:
-
Dilute 1 mL of the stock solution to 10 mL with methanol.
-
-
Analysis: Analyze all samples by a suitable stability-indicating method, such as GC-MS or LC-MS.
Protocol 2: GC-MS Analysis of Degradation Products
This protocol outlines a general method for the analysis of degradation products using GC-MS.
1. Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary column suitable for the analysis of polar and non-polar volatile compounds (e.g., DB-5ms or equivalent).
2. GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Transfer Line Temperature: 280°C
3. MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-500
-
Scan Mode: Full scan
4. Data Analysis:
-
Identify the peaks corresponding to the parent compound and degradation products by comparing the chromatograms of stressed and control samples.
-
Propose structures for the degradation products based on their mass spectra and fragmentation patterns.
-
Quantify the degradation products using appropriate calibration standards if available.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for a forced degradation study.
References
"analytical methods for detecting impurities in Bicyclo[2.2.1]heptane-2,2-dimethanol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in Bicyclo[2.2.1]heptane-2,2-dimethanol. The information is tailored for researchers, scientists, and professionals in drug development.
Impurity Analysis Workflow
The following diagram illustrates a general workflow for the identification and quantification of impurities in this compound.
Caption: A general workflow for the analysis of impurities in this compound.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in this compound?
A1: Based on common synthetic routes, which often involve a Diels-Alder reaction followed by reduction, potential impurities include:
-
Starting Materials: Unreacted cyclopentadiene and the corresponding dienophile (e.g., maleic anhydride or a derivative).
-
Intermediates: The Diels-Alder adduct, which would be a dicarboxylic acid or its ester derivative, such as Bicyclo[2.2.1]heptane-2,2-dicarboxylic acid. Incomplete reduction of this intermediate can also lead to its presence in the final product.
-
Byproducts: Side-reaction products, which can include isomers of the target molecule (e.g., endo/exo isomers) and products of over-reduction or rearrangement.
-
Degradation Products: this compound may be susceptible to oxidation or dehydration under certain conditions, leading to the formation of aldehydes, ketones, or unsaturated derivatives.
Q2: Which analytical technique is most suitable for detecting volatile impurities?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile impurities. Due to the polar nature of the diol, derivatization (e.g., silylation) may be necessary to improve its volatility and chromatographic peak shape.
Q3: How can I separate isomeric impurities?
A3: High-Performance Liquid Chromatography (HPLC) is generally the most effective technique for separating non-volatile impurities and stereoisomers.[1] For closely related isomers, specialized chiral stationary phases or method optimization, including mobile phase composition and temperature, may be required.[2]
Q4: What is the role of NMR and FT-IR in impurity analysis?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is a powerful tool for the structural elucidation of unknown impurities that have been isolated. Fourier-Transform Infrared (FT-IR) spectroscopy is useful for identifying the presence of unexpected functional groups that may indicate a particular impurity (e.g., a C=O stretch from a carbonyl-containing intermediate).
Troubleshooting Guides
Gas Chromatography-Mass Spectrometry (GC-MS)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column interacting with the hydroxyl groups. 2. Sub-optimal column temperature. 3. Column degradation. | 1. Use a deactivated injector liner. Consider derivatization (e.g., silylation) of the sample to reduce the polarity of the hydroxyl groups. 2. Optimize the temperature program. 3. Condition the column or replace it if it's old or has been exposed to oxygen at high temperatures. |
| No or Low Analyte Signal | 1. The compound is not volatile enough under the current conditions. 2. The compound is degrading in the hot injector. 3. Issues with the detector. | 1. Increase the injector and/or oven temperature. If this doesn't work, derivatization is likely necessary. 2. Use a lower injector temperature and a faster oven ramp. 3. Check the MS tuning and detector function. |
| Ghost Peaks | 1. Contamination from the septum, liner, or previous injections. 2. Carryover from a highly concentrated sample. | 1. Replace the septum and injector liner. Run a solvent blank to check for system cleanliness. 2. Clean the syringe and run several solvent blanks between samples. |
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Retention (Analyte Elutes at or Near the Void Volume) | 1. The analyte is too polar for the reversed-phase column and mobile phase. 2. Inappropriate mobile phase composition. | 1. Use a more polar stationary phase, such as a polar-embedded or polar-endcapped column. Hydrophilic Interaction Liquid Chromatography (HILIC) is also an option.[3][4] 2. Increase the aqueous portion of the mobile phase. Ensure the pH of the mobile phase is appropriate for the analyte. |
| Peak Tailing | 1. Secondary interactions between the analyte and the stationary phase (e.g., with residual silanols). 2. Column overload. | 1. Use a high-purity, base-deactivated column. Add a small amount of a competing base to the mobile phase if silanol interactions are suspected. 2. Reduce the injection volume or the concentration of the sample. |
| Poor Resolution Between Isomers | 1. The stationary phase does not provide enough selectivity. 2. Sub-optimal mobile phase strength or temperature. | 1. Screen different column selectivities (e.g., C18, phenyl-hexyl, polar-embedded). For enantiomers, a chiral stationary phase is necessary.[2] 2. Optimize the mobile phase composition (e.g., solvent ratio, buffer concentration, pH) and column temperature to improve selectivity. |
Experimental Protocols
Due to the limited availability of published, validated methods specific to this compound, the following protocols are based on established methods for similar polar, bicyclic compounds and general best practices.
GC-MS Method for Volatile Impurities (with Derivatization)
-
Sample Preparation (Silylation):
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).
-
Cap the vial and heat at 60-70 °C for 30 minutes.
-
Allow the sample to cool to room temperature before injection.
-
-
GC-MS Parameters:
-
GC Column: A mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
HPLC Method for Non-Volatile Impurities and Isomers
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Parameters:
-
HPLC Column: A polar-embedded reversed-phase column (e.g., C18 with a polar endcapping) or a HILIC column. A typical dimension would be 4.6 x 150 mm, with a 3.5 or 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% formic acid.
-
B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with 95% A, 5% B.
-
Linear gradient to 50% A, 50% B over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 210 nm (as the target molecule has no strong chromophore, low UV is necessary) or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 10 µL.
-
Quantitative Data Summary
Quantitative data such as Limit of Detection (LOD) and Limit of Quantification (LOQ) are method-dependent and must be determined during method validation for the specific impurities of interest. The following table provides typical performance characteristics for the analysis of related compounds, which can serve as a starting point.
| Analytical Method | Analyte Type | Typical LOD | Typical LOQ | Notes |
| GC-MS | Volatile organic impurities | 0.1 - 5 ppm | 0.3 - 15 ppm | Highly dependent on the compound's volatility and ionization efficiency. Derivatization can improve sensitivity. |
| HPLC-UV | UV-active impurities | 1 - 10 ppm | 3 - 30 ppm | LOD and LOQ are highly dependent on the chromophore of the impurity. |
| HPLC-CAD/ELSD | Non-volatile, non-UV active impurities | 5 - 20 ppm | 15 - 60 ppm | These detectors provide more uniform response for compounds without chromophores but are generally less sensitive than UV or MS. |
| HPLC-MS | General impurities | 0.05 - 2 ppm | 0.15 - 6 ppm | Offers high sensitivity and selectivity, making it ideal for trace impurity analysis. |
Note: The values presented are estimates and should be established for each specific analytical procedure.
References
- 1. High-performance liquid chromatographic enantioseparation of bicyclic 1,3-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cas 1181573-36-3,(1R,3S,4S)-2-Boc-2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid Methyl ester | lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Resolving Racemic Mixtures of Bicycloheptane Diols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of racemic mixtures of bicycloheptane diols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic mixtures of bicycloheptane diols?
A1: The three main techniques employed for the resolution of racemic bicycloheptane diols are:
-
Enzymatic Resolution: This method utilizes enzymes, typically lipases, to selectively acylate or hydrolyze one enantiomer of the diol, allowing for the separation of the unreacted enantiomer from the esterified product.
-
Diastereomeric Crystallization: This classical method involves reacting the racemic diol with a chiral resolving agent to form a mixture of diastereomeric salts or esters. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
-
Chiral High-Performance Liquid Chromatography (HPLC): This chromatographic technique uses a chiral stationary phase (CSP) to achieve separation of the enantiomers based on their differential interactions with the CSP.
Q2: How do I choose the most suitable resolution method for my specific bicycloheptane diol?
A2: The choice of method depends on several factors:
-
Scale of Separation: For large-scale resolutions, diastereomeric crystallization or enzymatic resolution are often more practical and cost-effective than preparative chiral HPLC.
-
Functional Groups: The presence of reactive hydroxyl groups makes bicycloheptane diols amenable to enzymatic resolution and derivatization for diastereomeric crystallization.
-
Availability of Resources: Chiral HPLC requires specialized columns and instrumentation. Enzymatic resolution requires specific enzymes, and diastereomeric crystallization necessitates a suitable chiral resolving agent.
-
Desired Purity: All three methods can achieve high enantiomeric purity, but optimization is often required.
Q3: What is a typical enantiomeric excess (ee%) I can expect from these methods?
A3: With proper optimization, all three methods can yield high enantiomeric excess. Enzymatic resolutions of cyclic diols have been reported to achieve >95% ee.[1] Chiral HPLC can also achieve baseline separation, leading to very high ee values. The success of diastereomeric crystallization is highly dependent on the specific diol, resolving agent, and crystallization conditions, but can also yield diastereomerically pure crystals.
Troubleshooting Guides
Enzymatic Resolution
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion | 1. Inactive enzyme. 2. Unsuitable reaction medium (solvent, pH). 3. Inappropriate acyl donor. 4. Low reaction temperature. | 1. Use a fresh batch of enzyme or test its activity with a known substrate. 2. Screen different organic solvents; ensure the pH is optimal for the enzyme if using an aqueous medium. 3. Try alternative acyl donors (e.g., vinyl acetate, isopropenyl acetate). 4. Increase the reaction temperature within the enzyme's optimal range. |
| Low enantioselectivity (low ee%) | 1. The chosen enzyme is not selective for the substrate. 2. The reaction has proceeded past 50% conversion, leading to the acylation of the less reactive enantiomer. 3. Unfavorable solvent. | 1. Screen a variety of lipases from different sources (e.g., Pseudomonas cepacia, Candida antarctica). 2. Monitor the reaction closely and stop it at or near 50% conversion for kinetic resolutions. 3. The choice of solvent can significantly impact enantioselectivity; screen various organic solvents. |
| Difficult separation of product and unreacted diol | 1. Similar polarities of the monoester and the diol. | 1. Optimize the column chromatography conditions (e.g., solvent gradient, silica gel activity) for better separation. |
Diastereomeric Crystallization
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | 1. The diastereomeric salt/ester is highly soluble in the chosen solvent. 2. Supersaturation has not been reached. | 1. Try a less polar solvent or a mixture of solvents to decrease solubility. 2. Concentrate the solution by slow evaporation or by heating and then cooling slowly. 3. Scratch the inside of the flask with a glass rod to induce nucleation. 4. Add a seed crystal of the desired diastereomer if available.[2] |
| "Oiling out" (formation of a liquid phase instead of crystals) | 1. The melting point of the diastereomer is lower than the temperature of the solution. 2. High concentration of impurities. 3. The solution is cooling too rapidly. | 1. Add more solvent to keep the diastereomer dissolved at a higher temperature, then cool slowly.[2] 2. Purify the racemic diol or the resolving agent before forming the diastereomer. 3. Insulate the crystallization flask to ensure slow cooling.[2] |
| Low diastereomeric excess (de%) in the crystals | 1. The solubilities of the two diastereomers are very similar in the chosen solvent. 2. Co-crystallization of both diastereomers. | 1. Screen a wide range of crystallization solvents and solvent mixtures. 2. Perform multiple recrystallizations of the obtained crystals to improve purity. 3. Consider using a different chiral resolving agent. |
Chiral HPLC
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor or no resolution of enantiomers | 1. The chiral stationary phase (CSP) is not suitable for the analyte. 2. Inappropriate mobile phase composition. | 1. Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type). 2. Optimize the mobile phase by varying the ratio of the organic modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane). 3. For ionizable diol derivatives, add a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) modifier to the mobile phase. |
| Poor peak shape (tailing or fronting) | 1. Secondary interactions between the analyte and the silica support of the CSP. 2. Column overload. | 1. Add a mobile phase modifier as described above. 2. Reduce the sample concentration or injection volume. |
| High backpressure | 1. Blockage of the column inlet frit. 2. Particulate matter in the sample or mobile phase. | 1. Reverse-flush the column (if permitted by the manufacturer). 2. Filter all samples and mobile phases before use. 3. Use a guard column to protect the analytical column. |
| Loss of column performance over time | 1. Degradation of the chiral stationary phase. 2. Accumulation of strongly retained impurities. | 1. Ensure mobile phase and sample compatibility with the CSP. 2. Flush the column with a strong solvent (as recommended by the manufacturer) to remove contaminants. |
Quantitative Data Summary
The following tables summarize representative quantitative data for the resolution of bicyclic diols. Note that specific results will vary depending on the exact substrate and experimental conditions.
Table 1: Enzymatic Resolution of Cyclic Diols
| Substrate | Enzyme | Acyl Donor | Solvent | Product | Yield (%) | ee (%) | Reference |
| Cyclopentane-trans-1,2-diol derivative | Lipase (Amano PS) | - | - | Monoacetate | 46 | 95 | [1] |
| Recovered Diol | 51 | 92 | [1] | ||||
| Cycloheptane-trans-1,2-diol derivative | Lipase (Amano PS) | - | - | Monoacetate | 51 | 95 | [1] |
| Recovered Diol | 43 | >99 | [1] | ||||
| Bicyclic tertiary alcohol | Lipase A from Candida antarctica | Vinyl butyrate | Heptane | (R)-ester | 44-45 | 96-99 |
Table 2: Chiral HPLC Separation of Diol Derivatives
| Diol Derivative | Chiral Stationary Phase | Mobile Phase | Separation Factor (α) |
| 4-octanol MαNP ester | Silica Gel (Normal Phase) | - | 1.25 |
| 2-(1-naphthyl)propane-1,2-diol CSDP ester | Silica Gel (Normal Phase) | - | 1.27 |
Detailed Experimental Protocols
Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution
This protocol is a representative example for the enzymatic resolution of a bicyclic diol.
-
Materials:
-
Racemic bicycloheptane diol
-
Lipase (e.g., from Pseudomonas cepacia or Candida antarctica)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
-
Procedure: a. To a solution of the racemic bicycloheptane diol in the chosen organic solvent, add the lipase. b. Add the acyl donor to the mixture. The molar ratio of diol to acyl donor may need to be optimized. c. Stir the reaction mixture at a constant temperature (e.g., 30-45 °C). d. Monitor the progress of the reaction by a suitable analytical technique (e.g., GC or chiral HPLC) to determine the conversion and enantiomeric excess of the remaining diol and the formed monoester. e. Stop the reaction at approximately 50% conversion by filtering off the enzyme. f. Remove the solvent under reduced pressure. g. Purify the resulting mixture of the unreacted diol and the monoester by column chromatography on silica gel to separate the two components. h. Determine the enantiomeric excess of the separated diol and monoester.
Protocol 2: General Procedure for Diastereomeric Crystallization
This protocol provides a general framework for the resolution of a bicycloheptane diol via diastereomeric salt formation with a chiral resolving agent.
-
Materials:
-
Racemic bicycloheptane diol
-
Enantiomerically pure chiral resolving agent (e.g., (1S)-(+)-10-camphorsulfonic acid, a tartaric acid derivative, or a chiral carboxylic acid)
-
Suitable crystallization solvent(s)
-
-
Procedure: a. Dissolve the racemic bicycloheptane diol in a suitable solvent. b. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same or a miscible solvent. c. Combine the two solutions and stir. The formation of the diastereomeric salts may be immediate or may require some time. d. If no precipitate forms, slowly add a less polar solvent (anti-solvent) until turbidity is observed, then warm the solution until it becomes clear again. e. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. f. Collect the crystals by filtration and wash them with a small amount of cold solvent. This is the first crop of crystals. g. Concentrate the mother liquor to obtain subsequent crops of crystals. h. Analyze the diastereomeric purity of each crop of crystals (e.g., by HPLC or NMR). i. Recrystallize the diastereomerically enriched crop of crystals from a suitable solvent to further improve its purity. j. Once a diastereomerically pure salt is obtained, liberate the enantiomerically pure diol by treatment with a base (if an acidic resolving agent was used) or an acid (if a basic resolving agent was used) followed by extraction.
Protocol 3: General Procedure for Chiral HPLC Method Development
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of bicycloheptane diol enantiomers.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (CSP), such as one derived from cellulose or amylose, as they are versatile and effective for a wide range of compounds.
-
-
Mobile Phase Screening:
-
Begin with a normal-phase mobile phase, typically a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol).
-
Screen a range of mobile phase compositions, for example, 90:10, 80:20, and 70:30 (hexane:alcohol).
-
If the diol is acidic or basic in nature, or if peak shape is poor, add a small percentage (e.g., 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (DEA) to the mobile phase.
-
-
Optimization:
-
Once a promising separation is observed, fine-tune the mobile phase composition to optimize the resolution and analysis time.
-
Investigate the effect of flow rate on the separation.
-
Evaluate the effect of column temperature, as it can influence selectivity.
-
-
Detection:
-
Use a UV detector at a wavelength where the diol or its derivative absorbs. If the diol lacks a chromophore, derivatization with a UV-active group may be necessary, or an alternative detector like a refractive index (RI) detector or a mass spectrometer (MS) can be used.
-
Visualizations
Caption: Workflow for Enzymatic Resolution.
Caption: Workflow for Diastereomeric Crystallization.
Caption: Troubleshooting Logic for Chiral HPLC.
References
Validation & Comparative
Bicyclic vs. Linear Diols in Polyesters: A Comparative Analysis of Performance and Properties
A comprehensive review of the impact of diol structure on the thermal and mechanical properties of polyesters, providing researchers and material scientists with key data and experimental insights for tailored polymer design.
The architecture of the diol monomer is a critical determinant in defining the final properties of polyesters. The substitution of traditional linear diols with rigid bicyclic structures has emerged as a promising strategy to enhance the performance of these versatile polymers. This guide provides a comparative analysis of polyesters synthesized from bicyclic and linear diols, supported by experimental data to inform material selection and development in diverse applications, including high-performance thermoplastics and biodegradable materials.
Executive Summary
Incorporating bicyclic diols into polyester chains introduces significant rigidity to the polymer backbone. This structural constraint typically leads to a marked increase in the glass transition temperature (Tg), enhanced thermal stability, and improved mechanical strength compared to their counterparts made with linear diols. However, this increased stiffness can also result in reduced flexibility and crystallinity. The choice between a bicyclic and a linear diol, or a combination thereof, allows for the fine-tuning of polyester properties to meet specific application demands.
Comparative Performance Data
The following table summarizes the key thermal and mechanical properties of polyesters synthesized from representative bicyclic and linear diols. The data has been compiled from various studies to provide a clear comparison.
| Property | Polyester with Bicyclic Diol | Polyester with Linear Diol |
| Diol Example | 2,4:3,5-di-O-methylene-d-mannitol (Manx) | 1,4-butanediol (BDO) |
| Dicarboxylic Acid | Dimethyl Succinate | Dimethyl Succinate |
| Glass Transition Temp. (Tg) | 68 °C[1] | -29 °C (for PBxManxyS with high BDO content)[1] |
| Melting Temperature (Tm) | Semicrystalline nature noted[2] | ~103 °C (for PBS)[2] |
| Decomposition Temp. (Td) | Thermally stable above 300 °C[2][3] | Decomposes at temperatures significantly higher than melting point[4] |
| Tensile Strength | Increases with bicyclic diol content[5] | Generally lower than bicyclic counterparts[2] |
| Elastic Modulus | High elastic modulus reported[1] | Lower elastic modulus[5] |
| Elongation at Break | Decreases with bicyclic diol content[5] | Generally higher, indicating more flexibility[6] |
| Biodegradability | Enhanced sensitivity to enzymatic degradation[1] | Biodegradable[4] |
Note: The properties of polyesters can be significantly influenced by the specific combination of diol and dicarboxylic acid, as well as the polymerization conditions and resulting molecular weight.
Experimental Workflows and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and comparative analysis of polyesters from bicyclic and linear diols.
Caption: Workflow for synthesis and comparative analysis of polyesters.
Key Signaling Pathways in Polyester Property Determination
The structure of the diol monomer directly influences the polymer chain's conformation and packing, which in turn dictates the macroscopic properties of the resulting polyester.
Caption: Influence of diol structure on polyester properties.
Detailed Experimental Methodologies
The synthesis and characterization of polyesters from bicyclic and linear diols generally follow established procedures in polymer chemistry. Below are representative protocols based on the cited literature.
Synthesis of Polyesters via Melt Polycondensation
This two-step process is widely used for producing high molecular weight polyesters.[3][7]
1. Esterification:
-
A mixture of the diol (e.g., 2,4:3,5-di-O-methylene-d-mannitol or 1,4-butanediol), a dicarboxylic acid dimethyl ester (e.g., dimethyl succinate), and a catalyst (e.g., tetrabutyl titanate, TBT) is charged into a reaction vessel equipped with a stirrer and a condenser. A slight molar excess of the diol is often used to compensate for any loss due to volatilization.[3]
-
The reaction mixture is heated under a nitrogen atmosphere. The temperature is gradually increased, typically from 160 °C to 200 °C, over a period of 3 to 6 hours.[3]
-
During this stage, methanol is produced as a byproduct and is removed from the reaction mixture.
2. Polycondensation:
-
Following the esterification step, the temperature is further raised to between 180 °C and 230 °C.[3][7]
-
A high vacuum is applied to the system to facilitate the removal of the excess diol and any remaining byproducts, thereby driving the polymerization reaction towards the formation of a high molecular weight polymer.[7]
-
This stage is typically continued for 3 to 8 hours until the desired viscosity is achieved.[3]
-
The resulting polymer is then cooled to room temperature under a nitrogen atmosphere.[7]
Purification:
-
The crude polyester is dissolved in a suitable solvent, such as chloroform (CHCl₃).[7]
-
The polymer is then precipitated by adding the solution to a non-solvent, such as an excess of methanol.[7]
-
The purified polymer is collected by filtration and dried under vacuum.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized polyesters and to determine the composition of copolymers.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymers.[7]
-
Differential Scanning Calorimetry (DSC): DSC analysis is performed to determine the thermal transitions of the polyesters, including the glass transition temperature (Tg) and the melting temperature (Tm).[7]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyesters by measuring the weight loss as a function of temperature, from which the decomposition temperature (Td) is determined.[7]
-
Tensile Mechanical Testing: The mechanical properties, such as tensile strength, elastic modulus, and elongation at break, are measured using a universal testing machine according to relevant ASTM or ISO standards. The stress-strain behavior provides insights into the stiffness and ductility of the material.[5]
Conclusion
The incorporation of bicyclic diols into polyesters offers a powerful tool for enhancing their thermal and mechanical properties. Polyesters derived from these rigid monomers exhibit significantly higher glass transition temperatures and improved strength compared to their linear diol-based counterparts.[1][5] While this often comes at the cost of reduced flexibility and crystallinity, the ability to create copolymers containing both bicyclic and linear diols allows for the precise tailoring of material properties.[1][4] This comparative guide provides a foundational understanding and practical data for researchers and professionals in the field to innovate and develop next-generation polyesters for a wide array of applications.
References
- 1. Item - High Tg Bio-Based Aliphatic Polyesters from Bicyclic dâMannitol - American Chemical Society - Figshare [acs.figshare.com]
- 2. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sugar-based bicyclic monomers for aliphatic polyesters: a comparative appraisal of acetalized alditols and isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. addi.ehu.es [addi.ehu.es]
- 7. pubs.acs.org [pubs.acs.org]
Performance Deep Dive: Positioning Bicyclo[2.2.1]heptane-2,2-dimethanol in Polymer Development
A comparative analysis of polymers derived from Bicyclo[2.2.1]heptane-2,2-dimethanol against other cycloaliphatic alternatives reveals a landscape where inherent rigidity and thermal stability are key differentiators. For researchers and professionals in drug development and material science, understanding these nuances is critical for designing advanced polymer-based systems.
Polymers synthesized from this compound, a rigid bicyclic diol, are poised to offer significant advantages in thermal and mechanical performance over conventional aliphatic polyesters. While direct, comprehensive studies on the homopolymers of this compound are not extensively available in the reviewed literature, a robust comparative analysis can be constructed by examining structurally similar cycloaliphatic and bicyclic diols. This guide synthesizes available data to project the performance of this compound-based polymers and benchmarks them against established alternatives.
The inclusion of the bicyclo[2.2.1]heptane (also known as norbornane) ring in a polymer backbone is expected to significantly increase the glass transition temperature (Tg) and enhance thermal stability due to the rigid and bulky nature of this moiety, which restricts chain mobility. This is a recurring theme in the study of polymers derived from cyclic monomers.
Comparative Performance Data
To contextualize the potential performance of polymers from this compound, the following tables summarize the properties of polyesters derived from the widely used cycloaliphatic diol, 1,4-cyclohexanedimethanol (CHDM), and other bicyclic monomers.
Table 1: Thermal and Mechanical Properties of Polyesters from Cycloaliphatic Diols
| Polymer System | Diol Monomer | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 5% wt. loss) (°C) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Hypothesized | This compound | > 115 | > 400 | > 2.0 | < 10 |
| Poly(CHDM-co-terephthalate) | 1,4-Cyclohexanedimethanol (CHDM) | ~80 | ~420 | 1.8 - 2.1 | 5 - 50 |
| Poly(butylene terephthalate-co-1,4-cyclohexane dicarboxylate) | 1,4-Butanediol | ~75 (eutectic) | ~400 | ~2.4 | > 200 |
| Copolyester with Bicyclo[2.2.2]octane-1,4-dicarboxylate | Ethylene Glycol & CHDM | up to 115 | Not Specified | Not Specified | Not Specified |
Note: Data for hypothesized polymer is an educated projection based on structure-property relationships of similar bicyclic polymers. Other data is compiled from various sources.
Experimental Protocols
The synthesis and characterization of these polyesters generally follow established procedures in polymer chemistry. Below are representative methodologies for the key experiments.
Protocol 1: Melt Polycondensation for Polyester Synthesis
-
Monomer Preparation: The diol (e.g., this compound), dicarboxylic acid or its dimethyl ester (e.g., dimethyl terephthalate), and a catalyst (e.g., antimony trioxide) are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Esterification/Transesterification: The mixture is heated under a nitrogen atmosphere to a temperature of 180-220°C for 2-4 hours to carry out the initial esterification or transesterification, during which water or methanol is distilled off.
-
Polycondensation: The temperature is then gradually raised to 250-280°C, and a vacuum (typically <1 Torr) is applied for 3-5 hours to remove the excess diol and facilitate the increase of the polymer's molecular weight.
-
Polymer Isolation: The resulting molten polymer is extruded from the reactor, cooled, and pelletized for subsequent characterization.
Protocol 2: Thermal Analysis
-
Differential Scanning Calorimetry (DSC): The glass transition temperature (Tg) and melting temperature (Tm) are determined using a DSC instrument. A sample of 5-10 mg is heated from room temperature to a temperature above its expected melting point at a rate of 10°C/min under a nitrogen atmosphere. It is then cooled at the same rate and reheated to observe the thermal transitions.
-
Thermogravimetric Analysis (TGA): The thermal stability of the polymer is assessed using TGA. A sample of 10-15 mg is heated from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere, and the weight loss as a function of temperature is recorded.
Protocol 3: Mechanical Testing
-
Tensile Properties: Dog-bone-shaped specimens are prepared by injection molding or by casting from a solution. The tensile modulus, tensile strength, and elongation at break are measured using a universal testing machine at a specified crosshead speed, according to ASTM D638 standards.
Visualizing the Synthesis and Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for polyester synthesis and characterization.
Caption: Expected property trade-offs for different diol monomers.
Spectroscopic Scrutiny: A Comparative Analysis of Bicyclo[2.2.1]heptane-2,2-dimethanol Isomers
A detailed spectroscopic comparison of the exo and endo isomers of Bicyclo[2.2.1]heptane-2,2-dimethanol reveals distinct differences in their nuclear magnetic resonance (NMR) spectra, subtle variations in their infrared (IR) spectra, and characteristic fragmentation patterns in mass spectrometry (MS). These differences arise from the distinct spatial arrangement of the dimethanol group relative to the bicyclic ring system, influencing the magnetic environment of the nuclei and the vibrational modes of the chemical bonds.
The rigid bicyclo[2.2.1]heptane framework provides a unique platform for studying the effects of stereochemistry on spectroscopic properties. The differentiation between the exo and endo isomers is crucial for their application in areas such as polymer chemistry and the synthesis of chiral ligands. While comprehensive experimental data for both isomers remains somewhat elusive in publicly available literature, a comparative analysis can be constructed based on known spectral characteristics of related bicyclo[2.2.1]heptane derivatives and general spectroscopic principles. For instance, IR spectroscopy of this compound confirms the presence of hydroxyl groups through characteristic broad absorption bands in the region of 3200–3600 cm⁻¹ and C-O stretching bands between 1050–1250 cm⁻¹[1].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between the exo and endo isomers of this compound. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their local electronic and steric environments.
¹H NMR Spectroscopy: The spatial orientation of the -CH₂OH groups in the exo and endo positions leads to different magnetic shielding effects on the protons of the bicyclic cage. In the exo isomer, the substituents are oriented away from the six-membered ring, while in the endo isomer, they are positioned underneath it. This proximity in the endo isomer can lead to through-space interactions that influence the chemical shifts of nearby protons, particularly the bridgehead protons and the protons on the ethano bridge.
¹³C NMR Spectroscopy: Similarly, the ¹³C NMR chemical shifts of the carbon atoms in the bicyclic skeleton will differ between the two isomers. The carbon bearing the dimethanol group (C2) and the adjacent carbons are expected to show the most significant variations. Spectroscopic data for the closely related exo-Bicyclo[2.2.1]heptane-2-methanol provides a reference for the expected chemical shift ranges[2].
Due to the lack of directly comparable, published experimental data for both isomers of this compound, the following tables present hypothetical yet expected data based on the analysis of related structures.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of this compound Isomers (Hypothetical Data)
| Proton | exo-Isomer (Expected) | endo-Isomer (Expected) | Key Differences |
| Bridgehead (C1, C4) | ~2.3 - 2.5 | ~2.5 - 2.7 | Endo bridgehead protons are expected to be deshielded. |
| CH₂OH | ~3.4 - 3.6 | ~3.5 - 3.7 | Subtle differences may be observed. |
| OH | Variable | Variable | Dependent on concentration and solvent. |
| Other skeletal protons | Multiplets in the range of 1.0 - 2.0 | Multiplets in the range of 1.0 - 2.2 | Complex multiplets with expected differences in coupling constants. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of this compound Isomers (Hypothetical Data)
| Carbon | exo-Isomer (Expected) | endo-Isomer (Expected) | Key Differences |
| C2 | ~50 - 55 | ~52 - 57 | The quaternary carbon in the endo isomer may be slightly deshielded. |
| CH₂OH | ~65 - 70 | ~67 - 72 | Differences may arise from steric compression. |
| Bridgehead (C1, C4) | ~40 - 45 | ~42 - 47 | Endo substitution can influence the electronic environment of the bridgehead carbons. |
| Other skeletal carbons | ~20 - 40 | ~20 - 40 | Minor shifts are expected. |
Infrared (IR) Spectroscopy
The IR spectra of both isomers are expected to be broadly similar, dominated by the characteristic absorptions of the hydroxyl and alkyl groups. However, subtle differences in the position and shape of the O-H stretching band may occur due to variations in intramolecular hydrogen bonding possibilities dictated by the exo or endo stereochemistry.
Table 3: Comparative IR Absorption Frequencies (cm⁻¹) of this compound Isomers
| Functional Group | exo-Isomer (Expected) | endo-Isomer (Expected) | Key Differences |
| O-H stretch | ~3200 - 3600 (broad) | ~3200 - 3600 (broad) | The breadth and exact position may differ due to hydrogen bonding. |
| C-H stretch (sp³) | ~2850 - 3000 | ~2850 - 3000 | Largely similar. |
| C-O stretch | ~1050 - 1250 | ~1050 - 1250 | Minor shifts may be present. |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of the this compound isomers is expected to yield a molecular ion peak (M⁺) corresponding to their molecular weight. The fragmentation patterns are likely to be influenced by the stereochemistry, although the primary fragmentation pathways, such as the loss of water and formaldehyde from the dimethanol group, are expected to be common to both isomers. The relative intensities of the fragment ions may differ, providing a potential basis for differentiation.
Table 4: Expected Key Mass Spectral Fragments (m/z) of this compound Isomers
| Fragment | Description | exo-Isomer (Expected Intensity) | endo-Isomer (Expected Intensity) |
| M⁺ | Molecular Ion | Present | Present |
| M⁺ - H₂O | Loss of water | High | High |
| M⁺ - CH₂O | Loss of formaldehyde | Moderate | Moderate |
| M⁺ - CH₂OH | Loss of a hydroxymethyl radical | Moderate | Moderate |
| Retro-Diels-Alder fragments | Characteristic of the bicyclic system | Present | Present |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples would be dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. For ¹H NMR, standard parameters would include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence would be used with a 45° pulse width and a longer relaxation delay (2-5 seconds).
Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet. The spectra would be recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS): Mass spectra would be acquired on a mass spectrometer using electron ionization (EI) at 70 eV. The samples would be introduced via a direct insertion probe or a gas chromatograph (GC-MS). The mass analyzer would scan a mass range of m/z 40 to 400.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.
Caption: Workflow for the synthesis, spectroscopic analysis, and comparative evaluation of this compound isomers.
References
Computational Modeling of Bicyclo[2.2.1]heptane-2,2-dimethanol Reactivity: A Comparative Outlook
A comprehensive review of the current literature reveals a notable gap in computational studies specifically detailing the reactivity of Bicyclo[2.2.1]heptane-2,2-dimethanol. While extensive research exists on the synthesis and functionalization of the broader bicyclo[2.2.1]heptane framework, quantitative, comparative data on the reactivity of the 2,2-dimethanol derivative remains limited. This guide, therefore, aims to provide a comparative perspective by outlining a proposed computational study to elucidate the reactivity of this compound against a relevant alternative. The methodologies and data presentation formats described herein are intended to serve as a robust framework for future experimental and computational investigations in this area.
The bicyclo[2.2.1]heptane system, also known as the norbornane system, is a rigid, strained bicyclic hydrocarbon that serves as a versatile scaffold in organic synthesis. Its unique stereochemical and electronic properties have made it a valuable building block in the synthesis of natural products, pharmaceuticals, and materials. The reactivity of the bicyclo[2.2.1]heptane skeleton is influenced by its inherent ring strain and the stereoelectronic effects of its substituents.
Proposed Comparative Computational Study
To address the current knowledge gap, a computational study designed to compare the reactivity of this compound with a structurally similar yet distinct analogue, Bicyclo[2.2.1]heptane-2-methanol, is proposed. This comparison will focus on a representative acid-catalyzed dehydration reaction, a common transformation for alcohols, to probe the influence of the gem-dimethanol functionality on the reaction mechanism and kinetics.
Objective: To computationally model the acid-catalyzed dehydration of this compound and Bicyclo[2.2.1]heptane-2-methanol to compare their relative reactivities and product distributions.
Hypothetical Data Presentation
The following table summarizes the hypothetical quantitative data that would be generated from the proposed computational study. This data would provide a clear comparison of the thermodynamic and kinetic parameters for the dehydration of the two compounds.
| Compound | Reaction Step | ΔH (kcal/mol) | ΔG (kcal/mol) | Ea (kcal/mol) |
| This compound | Protonation of Hydroxyl Group | -15.2 | -5.8 | 2.1 |
| Water Elimination (TS1) | 25.7 | 28.3 | 26.5 | |
| Wagner-Meerwein Rearrangement (TS2) | 18.9 | 20.1 | 19.5 | |
| Deprotonation to Alkene | -10.5 | -12.3 | 1.5 | |
| Bicyclo[2.2.1]heptane-2-methanol | Protonation of Hydroxyl Group | -14.8 | -5.5 | 2.3 |
| Water Elimination (TS1) | 28.1 | 30.5 | 29.2 | |
| Wagner-Meerwein Rearrangement (TS2) | 20.3 | 21.5 | 20.9 | |
| Deprotonation to Alkene | -11.2 | -13.1 | 1.8 |
Note: The data presented in this table is hypothetical and intended to illustrate the type of results that would be obtained from the proposed computational study.
Proposed Computational Protocol
The following provides a detailed methodology for the proposed computational study:
-
Software: All calculations will be performed using the Gaussian 16 suite of programs.
-
Methodology:
-
Geometry Optimization: The ground state and transition state geometries of all reactants, intermediates, and products will be optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d) basis set.
-
Frequency Calculations: Vibrational frequency calculations will be performed at the same level of theory to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations will be performed for each transition state to verify that it connects the correct reactant and product.
-
Solvation Effects: The influence of a solvent (e.g., water) will be modeled using the Polarizable Continuum Model (PCM).
-
Energy Profile Construction: The potential energy surface for the reaction will be constructed by calculating the relative electronic energies, enthalpies, and Gibbs free energies of all species. Activation energies (Ea) will be determined from the energy difference between the reactant and the transition state.
-
Visualizing Reaction Pathways and Workflows
To facilitate a clearer understanding of the proposed study, the following diagrams, generated using the DOT language, illustrate a hypothetical reaction pathway and the computational workflow.
Caption: Hypothetical acid-catalyzed dehydration pathway.
"thermal stability comparison of polymers with and without bicyclic units"
The incorporation of rigid bicyclic structures into polymer chains significantly enhances their thermal stability compared to their linear counterparts. This guide provides an objective comparison, supported by experimental data, on how the introduction of these bulky, non-planar units restricts molecular motion and increases the energy required for thermal degradation, leading to higher glass transition and decomposition temperatures.
The inherent rigidity of bicyclic monomers, such as those derived from norbornene or bicyclo[2.2.2]octene, fundamentally alters the physical properties of the resulting polymer. Unlike the free rotation possible in linear polymer chains, the fused ring systems of bicyclic units create a more constrained and sterically hindered environment. This structural impediment directly translates to improved performance at elevated temperatures, a critical attribute for materials in demanding applications.
Comparative Thermal Analysis: Polynorbornene vs. Polyethylene
A clear illustration of this principle is the comparison between polynorbornene, which features a bicyclic repeating unit, and high-density polyethylene (HDPE), its analogous linear polymer. The bulky bicycloheptane ring in the polynorbornene backbone severely restricts chain mobility.
Table 1: Thermal Properties of Polynorbornene vs. High-Density Polyethylene
| Polymer | Repeating Unit Structure | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) |
| Polynorbornene |
| ~35-45 °C | ~466 °C (cis-polynorbornene) |
| High-Density Polyethylene (HDPE) | ~ -125 °C | ~438.6 °C |
Note: Values can vary based on molecular weight, synthesis method, and experimental conditions.
The data clearly shows that while both polymers have simple hydrocarbon backbones, the presence of the bicyclic unit in polynorbornene results in a significantly higher glass transition temperature and a notable increase in its decomposition temperature compared to linear polyethylene.
Case Study: Alicyclic vs. Aromatic Polyimides
The effect of bicyclic units is also pronounced in high-performance polymers like polyimides. By replacing a conventional aromatic dianhydride with a bicyclic (alicyclic) dianhydride, the thermal properties can be systematically tuned. A study comparing polyimides synthesized from an aromatic dianhydride (BPADA) and a bicyclic dianhydride (HBPDA) demonstrates this effect. The aromatic structure is planar and relatively flexible compared to the rigid, three-dimensional structure of the HBPDA.
Table 2: Thermal Properties of Polyimides with Aromatic vs. Bicyclic Dianhydrides
| Polyimide Series | Dianhydride Structure | Diamine Monomer | Glass Transition Temp. (Tg) (°C) | Initial Decomposition Temp. (TiD) (°C) |
| Series (I) - Aromatic | BPADA | FDN | 250 | 377 |
| Series (II) - Bicyclic | HBPDA | FDN | 243 | 374 |
| Series (I) - Aromatic | BPADA | BZ | 218 | 358 |
| Series (II) - Bicyclic | HBPDA | BZ | 203 | 352 |
While the aromatic polyimides in this specific study generally showed slightly higher thermal stability due to the inherent stability of the aromatic rings, the bicyclic-containing polyimides still exhibited very high glass transition and decomposition temperatures, demonstrating their utility in creating robust materials. For instance, other research on polyimides derived from bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) shows decomposition temperatures well above 430°C and glass transition temperatures between 272 and 355°C.
Mechanism of Enhanced Thermal Stability
The introduction of bicyclic units into a polymer backbone enhances thermal stability through two primary mechanisms: restricted chain mobility and increased bond dissociation energy. The rigid, bulky nature of the bicyclic structure acts as a "molecular brace," limiting the rotational and vibrational freedom of the polymer chains. This increased rigidity means more thermal energy is required to induce the segmental motion associated with the glass transition (Tg). Furthermore, the strained ring systems can influence the energy required to initiate chain scission, the first step in thermal decomposition (Td).
Caption: Logical workflow showing how bicyclic units enhance polymer thermal stability.
Experimental Protocols
The data presented in this guide is primarily obtained through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is utilized to determine the thermal stability and decomposition temperature of a polymer.
-
Principle: The mass of a sample is continuously measured as it is heated at a constant rate in a controlled atmosphere (typically inert, like nitrogen, to study thermal decomposition without oxidation). The temperature at which significant weight loss begins is a measure of the material's thermal stability.
-
Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace.
-
Typical Procedure:
-
A small amount of the polymer sample (typically 5-10 mg) is placed into a tared TGA pan (e.g., platinum or alumina).
-
The pan is placed in the TGA furnace.
-
The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to remove any oxygen.
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
The sample weight, temperature, and time are recorded throughout the experiment.
-
The decomposition temperature (Td) is often reported as the temperature at which 5% of the initial sample mass has been lost (Td5%).
-
Differential Scanning Calorimetry (DSC)
DSC is used to measure the glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program. The glass transition is observed as a step-like change in the heat flow signal.
-
Instrumentation: A differential scanning calorimeter.
-
Typical Procedure:
-
A small amount of the polymer sample (typically 5-10 mg) is weighed and hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is subjected to a heat-cool-heat cycle to erase the polymer's prior thermal history. For example:
-
Heat from ambient to a temperature above the expected Tg (e.g., 250°C for some polyimides) at a rate of 10 °C/min.
-
Cool rapidly to a temperature below Tg (e.g., 0 °C).
-
Heat again at a controlled rate (e.g., 10 °C/min) through the transition region.
-
-
The heat flow is recorded as a function of temperature.
-
The glass transition temperature (Tg) is determined from the second heating scan, typically as the midpoint of the step transition in the heat flow curve.
-
A Comparative Guide to the Polymerization Kinetics of Bicyclo[2.2.1]heptane-2,2-dimethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization kinetics of Bicyclo[2.2.1]heptane-2,2-dimethanol, a rigid bicyclic diol with potential applications in the synthesis of high-performance polymers. Due to the limited availability of direct kinetic studies on this specific monomer, this guide draws upon established principles of step-growth polymerization and presents comparative data from structurally similar cycloaliphatic and bicyclic diols. This approach allows for an informed estimation of its reactivity and performance relative to other monomers.
Introduction to Polymerization of this compound
This compound, a derivative of norbornane, possesses two primary hydroxyl groups, making it a suitable monomer for step-growth polymerization. The rigid and bulky bicycloalkane structure is expected to impart unique properties to the resulting polymers, such as increased glass transition temperature (Tg), enhanced thermal stability, and improved mechanical strength. The primary polymerization routes for this diol are polyesterification and polyurethane formation.
The steric hindrance presented by the bicyclic ring structure is a critical factor influencing the polymerization kinetics. It is anticipated that the reactivity of the hydroxyl groups in this compound may be lower compared to linear aliphatic diols due to restricted access to the reactive sites.
Polyesterification
Polyesterification involves the reaction of a diol with a dicarboxylic acid or its derivative (e.g., a diacid chloride or a diester) to form a polyester. The reaction can be carried out via bulk or solution polymerization and is often catalyzed by acids or metal compounds.
General Kinetics of Polyesterification
The kinetics of polyesterification can be described by different rate laws depending on whether the reaction is catalyzed.
-
Uncatalyzed Polyesterification: In the absence of an external catalyst, the carboxylic acid monomer acts as a catalyst. The reaction is typically third-order overall, as one molecule of the carboxylic acid is involved in the catalytic step. The rate law can be expressed as: Rate = k[COOH]²[OH] where k is the rate constant, and [COOH] and [OH] are the concentrations of the carboxylic acid and hydroxyl functional groups, respectively.
-
Catalyzed Polyesterification: With the addition of a strong acid or a metal catalyst, the reaction follows second-order kinetics: Rate = k'[COOH][OH] where k' is the apparent rate constant that includes the catalyst concentration.
Polyurethane Formation
Polyurethane synthesis involves the polyaddition reaction between a diol and a diisocyanate. This reaction is typically fast and highly exothermic and can be catalyzed by tertiary amines or organometallic compounds.
General Kinetics of Polyurethane Formation
The kinetics of polyurethane formation are generally considered to be second-order, with the rate being proportional to the concentrations of both the isocyanate and hydroxyl groups:
Rate = k[NCO][OH]
where [NCO] and [OH] are the concentrations of the isocyanate and hydroxyl functional groups, respectively. The rate constant, k, is significantly influenced by the type of catalyst used, the solvent, and the reaction temperature.
Comparative Kinetic Data
Table 1: Comparative Apparent Rate Constants (k') for Polyesterification of Various Diols with a Dicarboxylic Acid (Illustrative Values)
| Diol | Structure | Catalyst | Temperature (°C) | k' (L mol⁻¹ s⁻¹) (Order of Magnitude) | Reference |
| Ethylene Glycol | HO-(CH₂)₂-OH | Acid Catalyst | 150-200 | 10⁻⁴ - 10⁻³ | General Polyesterification Kinetics |
| 1,4-Butanediol | HO-(CH₂)₄-OH | Acid Catalyst | 150-200 | 10⁻⁴ - 10⁻³ | General Polyesterification Kinetics |
| 1,4-Cyclohexanedimethanol | C₆H₁₀(CH₂OH)₂ | Acid Catalyst | 180-220 | 10⁻⁵ - 10⁻⁴ | Inferred from cycloaliphatic polyester synthesis |
| Isosorbide | C₆H₈O₂(OH)₂ | Transesterification Catalyst | 200-240 | 10⁻⁶ - 10⁻⁵ | Overcoming the low reactivity of biobased, secondary diols in polyester synthesis[1] |
| This compound | C₉H₁₆O₂ | Acid/Transesterification Catalyst | 180-240 | Estimated: 10⁻⁶ - 10⁻⁵ | Hypothesized based on steric hindrance |
Note: The values presented are illustrative and can vary significantly based on the specific reactants, catalyst, and reaction conditions.
Table 2: Comparative Relative Reactivity of Diols in Polyurethane Formation (Illustrative)
| Diol | Structure | Relative Reactivity (Primary Aliphatic Diol = 1.0) | Key Factors |
| 1,4-Butanediol | HO-(CH₂)₄-OH | 1.0 | Unhindered primary hydroxyls |
| 1,4-Cyclohexanedimethanol | C₆H₁₀(CH₂OH)₂ | ~0.7 - 0.9 | Primary hydroxyls with some steric bulk from the ring |
| Isosorbide | C₆H₈O₂(OH)₂ | ~0.1 - 0.3 | Sterically hindered secondary hydroxyls |
| This compound | C₉H₁₆O₂ | Estimated: ~0.5 - 0.8 | Primary hydroxyls, but with significant steric hindrance from the bicyclic core |
Note: Relative reactivity is highly dependent on the diisocyanate, catalyst, and reaction conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of kinetic studies for this compound.
Protocol 1: Kinetic Study of Bulk Polyesterification via Titration
-
Materials: this compound, a dicarboxylic acid (e.g., adipic acid), and a catalyst (e.g., p-toluenesulfonic acid).
-
Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser for water removal. The flask is placed in a thermostatically controlled oil bath.
-
Procedure: a. Charge the flask with equimolar amounts of this compound and the dicarboxylic acid, along with the catalyst (e.g., 0.1 mol%). b. Heat the mixture to the desired reaction temperature (e.g., 180 °C) under a slow stream of nitrogen while stirring. c. At regular time intervals, withdraw a small sample from the reaction mixture and cool it rapidly to quench the reaction. d. Dissolve the sample in a suitable solvent (e.g., chloroform/methanol mixture) and titrate the unreacted carboxylic acid groups with a standardized solution of potassium hydroxide in methanol using a suitable indicator (e.g., phenolphthalein).
-
Data Analysis: The extent of reaction (p) can be calculated from the initial and instantaneous concentrations of the carboxylic acid groups. The rate constant can then be determined by plotting the appropriate function of conversion versus time, according to the assumed rate law.
Protocol 2: Kinetic Study of Polyurethane Formation via FT-IR Spectroscopy
-
Materials: this compound, a diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI), a catalyst (e.g., dibutyltin dilaurate - DBTDL), and a dry solvent (e.g., anhydrous toluene).
-
Apparatus: A temperature-controlled reaction cell for in-situ FT-IR measurements.
-
Procedure: a. Prepare solutions of the diol, diisocyanate, and catalyst in the dry solvent. b. Mix the solutions in the reaction cell at the desired temperature. c. Immediately start recording FT-IR spectra at regular time intervals.
-
Data Analysis: The concentration of the isocyanate group ([NCO]) can be monitored by the decrease in the intensity of its characteristic absorption band around 2270 cm⁻¹. The rate constant can be determined by plotting the natural logarithm of the isocyanate concentration versus time for a pseudo-first-order condition (if one reactant is in large excess) or by using the second-order rate equation.
Visualizations
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Polyesterification reaction pathway for this compound.
Caption: Workflow for the synthesis of polyurethanes from this compound.
Caption: Logical workflow for the determination of polymerization kinetic parameters.
References
Comparative Guide to Bicyclo[2.2.1]heptane-2,2-dimethanol Applications in Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Bicyclo[2.2.1]heptane-2,2-dimethanol and its derivatives in the key application areas of antiviral and anticancer drug development, as well as in polymer chemistry. The unique rigid bicyclic structure of this compound serves as a valuable scaffold in the design of novel molecules with specific three-dimensional orientations, influencing their biological activity and material properties.
Antiviral and Anticancer Applications: Bicyclo[2.2.1]heptane-based Nucleoside Analogues
This compound is a versatile precursor for the synthesis of carbocyclic nucleoside analogues, where the bicyclic core mimics the ribose sugar moiety of natural nucleosides. This structural modification offers increased metabolic stability. These analogues have demonstrated promising activity against various viruses and cancer cell lines.
Performance Comparison of Bicyclo[2.2.1]heptane-based Nucleoside Analogues
The following table summarizes the in vitro efficacy (IC50 and EC50 values) of various nucleoside analogues derived from the bicyclo[2.2.1]heptane scaffold against different cancer cell lines and viruses. For comparison, data for the standard antiviral drug Acyclovir and other carbocyclic nucleoside analogues are included where available.
| Compound ID/Description | Target Cell Line/Virus | IC50/EC50 (µM) | Reference Compound | Reference IC50/EC50 (µM) |
| Bicyclo[2.2.1]heptane Derivative 1 | L1210/0 (Murine Leukemia) | 3.2 - 11 µg/mL | - | - |
| Bicyclo[2.2.1]heptane Derivative 2 | Molt4/C8 (T-cell Leukemia) | 3.2 - 11 µg/mL | - | - |
| Bicyclo[2.2.1]heptane Derivative 3 | CEM (T-cell Leukemia) | 3.2 - 11 µg/mL | - | - |
| Compound 6j | Herpes Simplex Virus-1 (HSV-1) | 15 ± 2 | Acyclovir | 28 ± 4 |
| Compound 6d | Herpes Simplex Virus-1 (HSV-1) | 21 ± 4 | Acyclovir | 28 ± 4 |
| Compound 6f | Herpes Simplex Virus-1 (HSV-1) | 28 ± 4 | Acyclovir | 28 ± 4 |
| Compound Xc | Coxsackievirus B4 | 0.6 µg/mL | - | - |
IC50: Half-maximal inhibitory concentration (a measure of the potency of a substance in inhibiting a specific biological or biochemical function). EC50: Half-maximal effective concentration (a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time).
Mechanism of Action in Cancer
The primary mechanism of action for nucleoside analogues, including those with a bicyclo[2.2.1]heptane core, involves their intracellular conversion to the corresponding triphosphate. This active form then competes with natural deoxynucleoside triphosphates for incorporation into newly synthesizing DNA by DNA polymerases. The incorporation of the analogue can lead to chain termination or dysfunctional DNA, ultimately inducing apoptosis in rapidly dividing cancer cells.[1][2][3][4]
Furthermore, these analogues can inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase, which is crucial for the production of deoxyribonucleotides.[4] Recent studies have also indicated that nucleoside analogues can influence cell survival signaling pathways, such as the AKT and ERK pathways, in a time- and cell-line-dependent manner.[5]
Signaling Pathway of Nucleoside Analogue-Induced Apoptosis
Caption: General mechanism of nucleoside analogue-induced apoptosis.
Experimental Protocols
Synthesis of Bicyclo[2.2.1]heptane-based Nucleoside Analogues (General Procedure)
A common synthetic route involves the initial modification of this compound to introduce a suitable leaving group and a protected amine. This is followed by the coupling of the bicyclic scaffold with a purine or pyrimidine base. A generalized workflow is depicted below.
Experimental Workflow for Nucleoside Analogue Synthesis
Caption: Synthetic workflow for bicyclo[2.2.1]heptane nucleoside analogues.
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound.[6][7][8][9]
-
Cell Seeding: Plate a monolayer of susceptible host cells in multi-well plates.
-
Virus Adsorption: Infect the cells with a known titer of the virus for 1-2 hours to allow for viral attachment.
-
Compound Treatment: Remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques in treated wells compared to untreated controls to determine the concentration at which the compound inhibits plaque formation by 50% (EC50).
Materials Science Applications: Bicyclo[2.2.1]heptane-based Polymers
The rigid and bulky structure of the bicyclo[2.2.1]heptane unit, when incorporated into polymer backbones, can significantly enhance the thermal and mechanical properties of the resulting materials. This compound can be used as a monomer in the synthesis of polyesters, polycarbonates, and polyurethanes.
Performance Comparison of Bicyclo[2.2.1]heptane-containing Polymers
The inclusion of the bicyclo[2.2.1]heptane moiety generally leads to an increase in the glass transition temperature (Tg), indicating improved thermal stability, and can also affect the mechanical strength of the polymer.
| Polymer Type | Monomer containing Bicyclo[2.2.1]heptane | Property | Value | Comparative Polymer | Comparative Value |
| Polyurethane | 2,5(2,6)-bis(isocyanatomethyl)bicyclo[2.2.1]heptane | Glass Transition Temperature (Tg) | 178°C | Polyurethane from 4,4'-diphenylmethane diisocyanate | 152°C |
| Polycarbonate | 2,2:3,3-bis(4′-hydroxymethylethylenedioxy)-1,7,7-trimethylbicyclo[2.2.1]heptane | Glass Transition Temperature (Tg) | 128 - 151°C | Bisphenol A Polycarbonate | ~150°C |
| Copolyester | 2,3-bis(hydroxymethyl)bicyclo[2.2.1]heptane | Glass Transition Temperature (Tg) | >100°C | - | - |
Data is compiled from various sources and direct comparison may vary based on the specific polymer architecture and molecular weight.[10][11][12]
Experimental Protocols
Synthesis of Bicyclo[2.2.1]heptane-containing Polyesters (General Procedure)
A typical synthesis involves the melt polycondensation of a diacid or diester monomer with a diol monomer, one of which contains the bicyclo[2.2.1]heptane moiety.
Experimental Workflow for Polyester Synthesis
Caption: General workflow for the synthesis of polyesters containing the bicyclo[2.2.1]heptane moiety.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism [mdpi.com]
- 5. Effects of nucleoside analogues, lipophilic prodrugs and elaidic acids on core signaling pathways in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plaque reduction assay [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. tytlabs.co.jp [tytlabs.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. swaminathansivaram.in [swaminathansivaram.in]
Safety Operating Guide
Navigating the Safe Handling of Bicyclo[2.2.1]heptane-2,2-dimethanol: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Operational Protocols
This document provides comprehensive guidance on the safe handling, storage, and disposal of Bicyclo[2.2.1]heptane-2,2-dimethanol, a key compound in various research and development applications. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE): A Multi-layered Defense
When handling this compound, a comprehensive approach to personal protection is paramount. The following table summarizes the required PPE, categorized by the level of protection offered.
| Protection Level | Equipment | Specifications & Use Cases |
| Primary | Safety Goggles | Must be splash-proof and conform to EN 166 (EU) or NIOSH (US) standards. Essential for all handling procedures to protect against accidental splashes.[1] |
| Nitrile Gloves | Chemical-resistant gloves are mandatory. Inspect for tears or degradation before each use. Change gloves immediately if contaminated.[1] | |
| Laboratory Coat | A full-length lab coat should be worn to protect skin and clothing from spills. | |
| Secondary | Face Shield | Recommended in addition to safety goggles when there is a higher risk of splashing, such as during bulk transfers or reactions under pressure. |
| Chemical-Resistant Apron | Provides an additional layer of protection against significant spills and splashes. | |
| Respiratory | Fume Hood | All handling of this compound should be conducted in a well-ventilated fume hood to minimize inhalation exposure.[1] |
| Respirator | In situations where a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with appropriate cartridges should be used.[1] |
Procedural Guidance: From Receipt to Disposal
The following step-by-step protocols outline the safe handling of this compound throughout its lifecycle in the laboratory.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2] The storage temperature should be maintained between 2-8°C.[3]
Handling and Use
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.
-
Aliquoting: When transferring the chemical, use appropriate tools such as a spatula or a scoop. Avoid creating dust. If the compound is a liquid, use a pipette or a graduated cylinder.
-
Experimental Procedures: Conduct all experimental work within a fume hood. Keep containers closed when not in use.
Spill Management
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert colleagues.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[4]
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Ventilate the area thoroughly. For larger spills, follow your institution's emergency response procedures.
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in designated hazardous waste containers.
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program, following all local, state, and federal regulations. Do not discharge into drains or the environment.[1]
Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: A workflow diagram outlining the key stages of safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

